Pacritinib

Catalog No.
S547886
CAS No.
937272-79-2
M.F
C28H32N4O3
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pacritinib

CAS Number

937272-79-2

Product Name

Pacritinib

IUPAC Name

(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene

Molecular Formula

C28H32N4O3

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+

InChI Key

HWXVIOGONBBTBY-ONEGZZNKSA-N

SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2

solubility

Soluble in DMSO, not in water

Synonyms

SB1518; SB 1518; SB-1518; Pacritinib.

Canonical SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2

Isomeric SMILES

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2

The exact mass of the compound Pacritinib is 472.24744 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Pacritinib pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

ADME Properties and Pharmacokinetic Parameters of Pacritinib

The table below summarizes the quantitative ADME data for this compound from preclinical and human studies.

Parameter Preclinical Species Human (Recommended Dose: 200 mg twice daily)
Absorption
• Tmax (h) Information not available in search results 4 - 5 [1]
• Oral Bioavailability (%) Mouse: 39%; Rat: 10%; Dog: 24% [2] Not fully quantified (systemic exposure considered relatively high) [2]
Distribution
• Apparent Volume of Distribution (Vd/F) Mouse: 14.2 L/kg; Rat: Information not available; Dog: 8.5 L/kg [2] ~229 L (steady-state) [1]
• Plasma Protein Binding (%) Lower than in humans (approx. 5-fold difference) [2] 98.8% [1]
Metabolism
• Primary Enzyme CYP3A4 (in vitro) [2] CYP3A4 (primary) [1]
• Major Metabolites M1 (oxidation), M2 (dealkylation), M3 (oxidation), M4 (reduction) [2] M1 and M2 (major circulating, ~10% of parent exposure); others: M3, M4 [2] [1]
Excretion
• Feces (% of dose) ~91% (mouse, radiolabeled study) [2] ~87% (primarily as metabolites) [1]
• Urine (% of dose) Information not available in search results ~6% (primarily as metabolites) [1]
• Half-life (t1/2) Mouse: 5.6 h; Rat: Information not available; Dog: 4.6 h [2] 27.7 h (effective half-life) [1]
• Clearance (CL) Mouse: 8.0 L/h/kg; Rat: 1.6 L/h/kg; Dog: 1.6 L/h/kg [2] 2.09 L/h (apparent clearance) [1]

Experimental Protocols and Methodologies

The data in the previous section were derived from standardized and validated experimental protocols.

In Vitro Metabolism and Plasma Protein Binding
  • Objective: To identify primary metabolic enzymes and metabolites, and to determine plasma protein binding affinity across species [2].
  • Methodology:
    • Microsomal Incubations: this compound was incubated with human, mouse, and dog liver microsomes. Metabolites were identified using liquid chromatography-mass spectrometry (LC-MS) [2].
    • CYP Reaction Phenotyping: this compound was incubated with a panel of recombinant human cytochrome P450 (CYP) enzymes to identify the primary metabolizing enzyme [2].
    • Plasma Protein Binding: The binding affinity was measured in vitro using methods like equilibrium dialysis or ultrafiltration across mouse, dog, and human plasma [2].
Quantitative Bioanalysis using LC-MS/MS
  • Objective: To develop a rapid, sensitive, and validated method for quantifying this compound concentrations in biological matrices (e.g., rat plasma) for PK and drug-drug interaction (DDI) studies [3].
  • Methodology [3]:
    • Equipment: Shimadzu LC-20AT ultraperformance liquid chromatography system coupled with a Shimadzu 8040 triple quadrupole mass spectrometer.
    • Chromatography:
      • Column: Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm).
      • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
      • Flow Rate: 0.3 mL/min with a total run time of 3.0 min.
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI), positive mode.
      • Detection: Multiple Reaction Monitoring (MRM).
      • Transitions: m/z 473.25 → 97.15 for this compound; m/z 441.20 → 138.20 for the internal standard (Ibrutinib).
    • Validation: The method was validated per FDA guidelines, demonstrating linearity (1–1500 ng/mL), precision (RSD% <14.52), and acceptable recovery and stability.
In Vivo Pharmacokinetic and Mass Balance Studies
  • Objective: To determine the fundamental PK parameters, absolute oral bioavailability, and routes of elimination in preclinical models and humans [2].
  • Methodology:
    • Study Design: Single or multiple-dose studies were conducted in mice, rats, dogs, and humans. Plasma samples were collected over time and analyzed to determine concentration-time profiles [2].
    • Mass Balance: A single oral dose of radiolabeled ([14C]) this compound was administered to mice. Excreta (feces and urine) were collected and analyzed for total radioactivity to determine the mass balance [2].
    • Tissue Distribution: Utilizing Quantitative Whole-Body Autoradiography (QWBA) in mice to visualize the distribution of radioactivity to various tissues and organs after a single dose [2].

This compound Metabolism and Key Interactions

The following diagram, generated using Graphviz, illustrates the primary metabolic pathway of this compound and its major drug-drug interactions.

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Primary Route M1 M1 CYP3A4->M1 Oxidation M2 M2 CYP3A4->M2 Dealkylation M3 M3 CYP3A4->M3 Oxidation M4 M4 CYP3A4->M4 Reduction Inhibitors Inhibitors Inhibitors->CYP3A4  Increases this compound AUC & Cmax Inducers Inducers Inducers->CYP3A4  Decreases this compound AUC

This compound metabolism and key interactions: metabolized primarily by CYP3A4 into four major metabolites, with exposure increased by inhibitors and decreased by inducers.

  • Metabolic Pathway: this compound is primarily metabolized by CYP3A4 into four major metabolites (M1-M4) [2] [1]. The parent drug is the major circulating component in plasma and is responsible for the primary pharmacologic activity [1].
  • Clinical DDI Evidence: A study in rats showed that co-administration with the strong CYP3A4 inhibitor isavuconazole resulted in a 2.5 to 3.0-fold increase in this compound exposure (AUC and Cmax), while the inducer rifampicin decreased its AUC by 90% [3] [1]. This necessitates caution and potential dose adjustments in clinical practice.

References

Pacritinib JAK STAT signaling pathway myelofibrosis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action and Kinase Profile

Pacritinib is a novel inhibitor that selectively targets specific kinases within the JAK/STAT pathway and beyond. The table below summarizes its key inhibitory activity against relevant kinases [1].

Kinase Target IC₅₀ (nM) Biological Role and Significance
JAK2 6.0 Crucial for signaling of erythropoietin, thrombopoietin, and granulocyte-macrophage colony-stimulating factor (GM-CSF) [1].
JAK2 (V617F) 9.4 The most common oncogenic mutant driver in myeloproliferative neoplasms like myelofibrosis [1].
FLT3 14.8 Important in hematopoiesis; mutations are common in acute myeloid leukemia (AML) [1].
IRAK1 39.0 Key kinase in the innate immune system (TLR signaling); its inhibition may reduce pro-inflammatory cytokine production [2] [1].
CSF1R 37.0 Receptor for colony-stimulating factor 1; involved in survival and differentiation of monocytes/macrophages [1].

A critical feature of this compound is its lack of significant inhibition of JAK1 (82% control at 100 nM), which is involved in the signaling of many cytokines related to immune function. This JAK1-sparing property is thought to be the primary reason this compound does not cause the characteristic myelosuppression (anemia, thrombocytopenia) associated with other JAK inhibitors like ruxolitinib [1].

G Cytokine Cytokine (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT Protein JAK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Dimerizes & Translocates GeneExp Proliferative & Inflammatory Gene Expression Nucleus->GeneExp Drives This compound This compound This compound->JAK2 Potently Inhibits IRAK1 IRAK1 (Innate Immune Pathway) This compound->IRAK1 Inhibits ACVR1 ACVR1 (Hepcidin Regulation) This compound->ACVR1 Inhibits

This compound's multi-kinase inhibition within and beyond the JAK/STAT pathway.

Therapeutic Rationale in Myelofibrosis

Myelofibrosis is a myeloproliferative neoplasm often driven by mutations in JAK2, CALR, or MPL, leading to constitutive activation of the JAK/STAT pathway. This results in a clinical triad of symptoms: splenomegaly, severe symptom burden, and cytopenias (low blood counts) [2] [3].

This compound addresses two major unmet needs in myelofibrosis treatment:

  • Treatment of Cytopenic Patients: Many JAK inhibitors worsen cytopenias. This compound's JAK1-sparing profile makes it uniquely suited for patients with pre-existing severe thrombocytopenia (platelet counts <50 × 10⁹/L), a population with limited options and poor prognosis [2] [4].
  • Targeting the Marrow Microenvironment: Beyond the malignant clone, inhibition of IRAK1 and ACVR1 may modulate the inflammatory bone marrow microenvironment, potentially reducing fibroblast recruitment and collagen deposition that leads to fibrosis [2].

Clinical Evidence and Efficacy Data

The efficacy of this compound was established in the Phase III PERSIST-1 and PERSIST-2 clinical trials, which uniquely enrolled patients with low platelet counts. A pooled retrospective analysis of 189 patients with severe thrombocytopenia (<50 × 10⁹/L) demonstrated the following results at week 24 [4]:

Efficacy Endpoint This compound Best Available Therapy (BAT) P-value
Spleen Volume Reduction ≥35% (SVR35) 23.1% 2.1% P = 0.0007
Total Symptom Score Reduction ≥50% (TSS50) 25.0% 8.1% P = 0.0441
Patient-Reported Symptom Improvement 25.0% 8.0% P = 0.016

This data confirmed that this compound provides significant clinical benefits in a patient population that is particularly difficult to treat and often excluded from other clinical trials [4].

G Start Patient Population: MF with Platelets <50x10⁹/L Persist1 PERSIST-1 Trial (N=104 this compound vs 48 BAT) Start->Persist1 Persist2 PERSIST-2 Trial (this compound vs BAT, incl. Ruxolitinib as BAT) Start->Persist2 Pooled Pooled Analysis (N=189) Persist1->Pooled Persist2->Pooled EP1 Primary Endpoint: SVR35 at Week 24 Pooled->EP1 EP2 Key Secondary: TSS50 at Week 24 Pooled->EP2 Result1 Result: 23% vs 2% EP1->Result1 Result2 Result: 25% vs 8% EP2->Result2

Flow of clinical evidence from PERSIST trials establishing this compound efficacy in thrombocytopenic MF.

Detailed Experimental Protocols

For researchers seeking to validate or explore this compound's mechanism, here are the key methodologies from the foundational kinome profiling study [1].

1. In Vitro Kinase Profiling Assay (HotSpot)

  • Purpose: To comprehensively determine the spectrum of kinases inhibited by this compound and calculate IC₅₀ values.
  • Methodology:
    • Kinase Panel: 439 recombinant human kinases.
    • Reaction Conditions: Kinase-substrate pairs are incubated in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
    • ATP Concentration: A mixture of non-radiolabeled ATP and ³³P-labeled ATP is added to start the reaction. Reactions are carried out at 25°C for 120 minutes.
    • Detection: Reactions are spotted onto P81 ion-exchange filter paper. Unbound phosphate is removed by washing with 0.75% phosphoric acid. Kinase activity is measured as the percent of remaining activity compared to a vehicle (DMSO) control.
  • Screening Protocol:
    • Primary Screen: this compound is tested at a single concentration of 100 nM.
    • Dose-Response: For any kinase inhibited by >50% at 100 nM, a graduated dose titration from 1 nM to 100 nM is performed to determine the half-maximal inhibitory concentration (IC₅₀).

2. Data and Statistical Analysis

  • IC₅₀ Calculation: IC₅₀ values and curve fits are generated using software like GraphPad Prism.
  • Outlier Detection: Raw data (percentage of compound activity in duplicate) is analyzed. The coefficient of variation is calculated, and kernel density estimation is used to identify and exclude outliers from further analysis.
  • Hierarchical Clustering: The kinome-wide activity data is processed using hierarchical clustering to visualize inhibition patterns across kinase families.

References

Pacritinib synthesis route synthetic chemistry macrocyclic compound

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Pacritinib Synthetic Routes

Route Name / Source Key Step(s) Key Features / Improvements

| Original Discovery Route [1] [2] | Macrocyclic Ring-Closing | First synthetic route; established the synthetic strategy [1]. | | Kinetically E-selective RCM [1] | Ring-Closing Metathesis | Focused on achieving high E-selectivity during the macrocycle formation [1]. | | Shandong University (CN114409674) [1] [3] | Nucleophilic Substitution & Etherification | Uses (E)-1,4-dibromobut-2-ene; highlights short route, high yield, and cost-effectiveness [3]. | | Weifang Medical University (CN117447407) [1] | Cyclization and Etherification | A newer method focusing on simplified preparation [1]. | | Suzhou Lixin Pharmaceutical [1] [4] | Cyclization and Etherification | Another simplified industrial preparation method [1] [4]. |

Detailed Synthetic Methodologies

Here is a detailed, step-by-step breakdown of two representative synthetic pathways.

Synthesis via Ring-Closing Metathesis (RCM)

This route, detailed in the original discovery and subsequent work, is a cornerstone of this compound synthesis [1] [2] [5].

  • Condensation: The hydroxyl group of aldehyde PACR-001 reacts with PACR-002 under alkaline conditions to form the intermediate PACR-003 [5].
  • Reduction: The aldehyde group in PACR-003 is reduced using sodium borohydride (NaBH₄) to yield the alcohol PACR-004 [5].
  • Alkylation (Introduction of Alkene): The alcohol PACR-004 undergoes bromination with allyl bromide (PACR-005) under alkaline conditions to install an allyl ether, yielding PACR-006. This step introduces one of the alkenes necessary for the subsequent metathesis reaction [5].
  • Nitro Reduction: The nitro group in PACR-006 is reduced to an amino group, typically using iron powder, to form PACR-007 [5].
  • Macrocycle Formation via RCM: This is the key strategic step. The diene system in PACR-007 undergoes a ring-closing metathesis (RCM) reaction, catalyzed by a ruthenium-based Grubbs catalyst, to form the macrocyclic structure PACR-009 [2] [5]. Research has been dedicated to achieving high kinetic E-selectivity in this step [1].
  • Final Functionalization: A nucleophilic substitution reaction of PACR-009 with pyrrolidine introduces the final side chain, yielding this compound [5].

The following diagram visualizes the key bond-forming step in this route:

G P1 Linear Precursor (PACR-007) P3 Macrocyclic Intermediate (PACR-009) P1->P3 Ring-Closing Metathesis (RCM) P2 Ruthenium Catalyst (e.g., Grubbs Catalyst) P2->P3 Catalyzes

Alternative Synthesis via (E)-1,4-Dibromobut-2-ene

This method, described in the patent CN114409674B from Shandong University, offers a more direct and potentially cost-effective industrial route [3].

  • Initial Coupling: Similar to the RCM route, it begins with the reaction of PACR-001 and PACR-002 to form PACR-003.
  • Aldehyde Reduction: The aldehyde group of PACR-003 is reduced to an alcohol using sodium borohydride (NaBH₄) in a solvent mixture like dichloromethane/methanol.
  • Etherification and Cyclization: This is the critical divergence. The alcohol intermediate is reacted with (E)-1,4-dibromobut-2-ene in the presence of a base (e.g., potassium carbonate, sodium hydride) and a polar organic solvent (e.g., N,N-Dimethylformamide, acetonitrile). This single step simultaneously forms the ether linkage and constructs the macrocyclic ring via a nucleophilic substitution, bypassing the need for a costly metathesis catalyst [3].
  • Nitro Reduction & Final Step: The nitro group is reduced (e.g., with iron powder), and the resulting amine undergoes a final nucleophilic substitution with pyrrolidine to yield this compound [3].

Key Technical Considerations

When evaluating these synthetic routes, researchers should consider the following practical aspects, particularly highlighted in the patent literature [3]:

  • Reaction Conditions: The alternative route using dibromobutene is noted to be simple, have a short reaction route, and be suitable for industrial production. Key reaction parameters include:
    • Molar Ratios: The molar ratio of the key intermediate to (E)-1,4-dibromobut-2-ene is recommended to be between 1:1 and 1:1.5.
    • Solvents: Suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), toluene, or their mixtures.
    • Bases & Catalysts: Common bases like potassium carbonate, sodium hydroxide, or sodium hydride are used. Catalysts like tetrabutylammonium bromide or 4-dimethylaminopyridine (DMAP) can be employed to facilitate the etherification reaction.
    • Temperature & Time: Reaction temperatures can range from 20°C to the reflux temperature of the solvent, with reaction times typically between 5 and 10 hours.

References

What is Pacritinib used for in clinical practice

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacodynamics

Pacritinib exerts its therapeutic effects through a distinct inhibitory profile. It is an inhibitor of wild-type Janus Associated Kinase 2 (JAK2) and its mutant form (JAK2V617F), as well as FMS-like tyrosine kinase 3 (FLT3) [1] [2]. Unlike some other JAK inhibitors, it does not inhibit JAK1 at clinically relevant concentrations, which may contribute to its differentiated safety profile, particularly regarding myelosuppression [2].

  • Primary Targets: JAK2, JAK2V617F, FLT3 [1] [2].
  • Additional Targets: It also exhibits inhibitory activity against Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Activin Receptor Type-1 (ACVR1) [3]. The clinical significance of inhibition of these additional targets is an area of ongoing research.
  • Key Differentiator: Its selectivity allows for use in patients with significant cytopenias, as it does not typically cause worsening anemia or thrombocytopenia, a limitation of other JAK inhibitors [2].

The diagram below illustrates the primary signaling pathways targeted by this compound in myelofibrosis:

G Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptors Cytokines->Receptor JAK2 JAK2 / JAK2V617F Receptor->JAK2 STAT JAK-STAT Signaling JAK2->STAT Prolif Cell Proliferation Inflammation STAT->Prolif FLT3_L FLT3 Ligand FLT3_R FLT3 Receptor FLT3_L->FLT3_R FLT3_S FLT3 Signaling FLT3_R->FLT3_S Survival Cell Survival FLT3_S->Survival This compound This compound Inhibits This compound->JAK2 JAK2 Inhibition This compound->FLT3_S FLT3 Inhibition

This compound inhibits JAK2 and FLT3 signaling pathways, reducing proliferation and survival of myeloid cells.

Efficacy Data from Clinical Trials

The accelerated approval of this compound was primarily based on the phase 3 PERSIST-2 trial [4] [5] [6]. This study enrolled patients with intermediate or high-risk MF and a platelet count of (≤100 \times 10^9/L), including a cohort with counts below (50 \times 10^9/L). Patients were randomized to receive this compound (200 mg twice daily) or Best Available Therapy (BAT), which included ruxolitinib in nearly half of the patients [4] [6].

Table 1: Key Efficacy Outcomes from the PERSIST-2 Trial (Week 24) [4] [5]

Efficacy Parameter This compound Arm (200 mg BID) Best Available Therapy (BAT) Arm
Spleen Volume Reduction (SVR)
≥35% SVR in patients with platelets <50 x 10⁹/L 29% of patients 3% of patients
Total Symptom Score (TSS)
≥50% reduction in TSS (across all patients) Not Specified in Results Not Specified in Results
Trial Design Notes Patients with platelet counts ≤100 x 10⁹/L; co-primary endpoints were SVR and TSS reduction. BAT included ruxolitinib, hydroxycarbamide, watch-and-wait, etc.

Long-term data from a compassionate use program further supports its utility. Patients who benefited from this compound in clinical trials were able to continue treatment, achieving a median total treatment duration of 21.1 months, including in those with baseline thrombocytopenia or anemia [3].

Dosing, Pharmacokinetics, and Safety

Dosing and Administration The recommended dosage is 200 mg taken orally twice daily, with or without food [4] [1]. Dose modifications may be required for adverse reactions like significant diarrhea or prolonged thrombocytopenia [4].

Table 2: Key Pharmacokinetic Parameters and Dosing Considerations [1]

Parameter Value / Description
Bioavailability Tmax is approximately 4-5 hours post-dose.
Food Effect No significant impact on absorption.
Protein Binding High (98.8% bound in plasma).
Metabolism Primarily mediated by the CYP3A4 enzyme.
Elimination Half-life Mean effective half-life is 27.7 hours.
Route of Elimination Mostly metabolized; recovered in feces (87%) and urine (6%) as metabolites.
Contraindications Concomitant use with strong CYP3A4 inhibitors or inducers [4].
Hepatic/Renal Impairment Not recommended in moderate/severe hepatic impairment or significant renal impairment (eGFR <30 mL/min) [1].

Important Safety Information

  • Hemorrhage: Serious and fatal hemorrhages have occurred. The risk is higher in patients with platelet counts <50 x 10⁹/L. Monitor patients closely and manage bleeding with dose interruptions [4].
  • Diarrhea: A very common adverse reaction. Pre-existing diarrhea should be controlled before initiation. Manage new-onset diarrhea promptly with antidiarrheal medications and dose modification if severe [4].
  • QTc Prolongation: Can cause QTc interval prolongation. Avoid use in patients with a baseline QTc >480 msec and correct hypokalemia prior to and during treatment [4].
  • Other Warnings: Includes risk of Major Adverse Cardiac Events (MACE), thrombosis, and secondary malignancies, based on findings from other JAK inhibitors used in rheumatoid arthritis [4].

Common Adverse Reactions The most frequent adverse reactions (≥20%) are diarrhea, thrombocytopenia, nausea, anemia, and peripheral edema [4] [5].

Experimental Protocols and Research Applications

The clinical development of this compound followed standardized trial designs. Furthermore, its unique kinase inhibition profile has sparked research into its potential applications beyond MF.

Clinical Trial Protocol Summary (PERSIST-2)

  • Objective: Evaluate the efficacy and safety of this compound versus Best Available Therapy (BAT) in myelofibrosis patients with thrombocytopenia [4].
  • Population: 311 patients with intermediate/high-risk primary or secondary MF and platelet counts ≤100 x 10⁹/L [4].
  • Design: Phase 3, randomized, international, multicenter study. Patients were randomized 1:1:1 to this compound 400 mg QD, this compound 200 mg BID, or BAT. The 400 mg QD arm was subsequently found to be non-viable [4].
  • Primary Endpoints: Proportion of patients achieving ≥35% Spleen Volume Reduction (SVR) and ≥50% reduction in Total Symptom Score (TSS) at Week 24 [4].
  • Key Methodological Note: Spleen volume was assessed by MRI or CT scan, and symptoms were tracked using a validated patient diary [4].

In Vitro Research Applications Emerging preclinical evidence suggests potential for this compound in treating virus-associated lymphomas. A 2024 study investigated its effects on Primary Effusion Lymphoma (PEL) cells, which are caused by Kaposi sarcoma herpesvirus (KSHV) [7].

Table 3: Summary of Key In Vitro Experiments on PEL Cells [7]

Experiment Objective Methodology Summary Key Findings
Cell Growth Inhibition PEL cell lines (JSC-1, BCBL-1, BC-3) treated with serial dilutions of JAK inhibitors for up to 48h. Cell viability assessed. This compound showed superior cytotoxicity compared to other JAK inhibitors (ruxolitinib, baricitinib).
Apoptosis Assay PEL cells treated with this compound for 24h. Apoptosis and cell death evaluated via flow cytometry (Annexin V/PI staining). This compound induced dose-dependent apoptosis and cell death.
Signaling Pathway Analysis PEL cells exposed to this compound. Protein lysates analyzed by Western Blotting for phosphorylated proteins. Reduced levels of phosphorylated JAK2, STAT3, and NF-κB (pp65).
Target Validation (FLT3) Cytotoxicity of this compound compared to specific FLT3, IRAK1/4, and ROS1 inhibitors. siRNA knockdown of FLT3. FLT3 inhibitors mimicked this compound's effects. FLT3 knockdown inhibited PEL cell growth, confirming FLT3 as a relevant target.

Conclusion and Future Directions

This compound represents a significant advancement for a specific and high-risk subpopulation of MF patients. Its approval is based on accelerated approval, and continued verification of clinical benefit is expected from the ongoing phase 3 PACIFICA trial, with results anticipated around mid-2025 [5] [6].

For researchers, its distinct multi-kinase inhibition profile—targeting JAK2, FLT3, and IRAK1—not only provides a therapeutic option for cytopenic MF but also opens promising avenues for preclinical and clinical investigation in other malignancies, particularly those driven by JAK/STAT or FLT3 signaling, such as KSHV-associated lymphomas [7].

References

Pacritinib clinical trials phase 1 2 3 results

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Pacritinib is an oral kinase inhibitor with a unique target profile. Unlike other JAK inhibitors, it does not substantially inhibit JAK1 at pharmacologically relevant levels, which is thought to contribute to its distinct safety profile, particularly a lower incidence of myelosuppression [1] [2].

The table below summarizes its primary molecular targets and their therapeutic implications:

Target Kinase IC50 / Potency Therapeutic Implication in Myelofibrosis & Other Malignancies
JAK2 IC50 of 23 nM [3] Primary target for MF; reduces splenomegaly and systemic symptoms [1] [2].
FLT3 IC50 of 22 nM [3] Potential application in Acute Myeloid Leukemia (AML); overcomes resistance to selective FLT3 inhibition [3].
IRAK1 Potent inhibitor [4] Modulates inflammatory pathways; potential role in autoimmune disease and lymphoma [4].
CSF1R Inhibitor [1] Role in lymphoma and inflammatory diseases requires further investigation.

This multi-kinase inhibition profile underpins the drug's efficacy and its exploration in conditions beyond MF, such as AML and primary effusion lymphoma [4] [3].

Phase 1 & 2 Clinical Trial Results

Early-phase trials established the safety, tolerability, and initial efficacy of this compound, leading to a recommended Phase 2 dose.

  • Phase 1 Study Design & Key Findings: A Phase 1 dose-escalation study involved 43 adults with advanced myeloid malignancies, including MF, AML, and CML. This compound was administered orally at doses ranging from 100 mg to 600 mg once daily. The study established the Maximum Tolerated Dose (MTD) at 500 mg QD and the Recommended Phase 2 dose at 400 mg QD. The most common adverse events (AEs) were gastrointestinal (diarrhea, nausea, vomiting), which were predominantly Grade 1/2 in severity. Notably, no substantial myelosuppression was observed, with no reported leukopenia, neutropenia, or lymphopenia [1].
  • Phase 2 Efficacy Outcomes: In the Phase 2 component, 31 patients with MF received this compound 400 mg QD. The primary endpoint was a ≥35% reduction in spleen volume at week 24, achieved by 23.5% (4/17) of evaluable patients. A key secondary endpoint, a ≥50% reduction in spleen length by physical exam, was achieved by 47.4% (9/19) of patients. Patient-reported symptoms also improved, with 38.9% (7/18) of evaluable patients achieving a ≥50% decrease in the Total Symptom Score [1].

Phase 3 PERSIST-2 Trial: Efficacy in Thrombocytopenic Patients

The PERSIST-2 trial was a pivotal, randomized Phase 3 study that led to this compound's accelerated approval for MF patients with severe thrombocytopenia.

  • Trial Design: This study enrolled patients with intermediate or high-risk primary or secondary MF, splenomegaly, and a platelet count ≤100 x 10⁹/L. Patients were randomized to receive this compound (either 400 mg QD or 200 mg BID) or Best Available Therapy (BAT), which included other JAK2 inhibitors like ruxolitinib (45% of the this compound arm and 51% of the BAT arm had prior ruxolitinib therapy). The 400 mg QD arm was discontinued as it could not be established as safe. The efficacy population focused on patients with a baseline platelet count <50 x 10⁹/L who received this compound 200 mg BID (n=31) or BAT (n=32) [5].
  • Efficacy Results: The table below summarizes the key efficacy outcomes from the PERSIST-2 trial for the 200 mg BID dose versus BAT.
Efficacy Endpoint This compound 200 mg BID Best Available Therapy (BAT)
Spleen Volume Reduction (SVR) ≥35% at Week 24 9/31 (29%) [5] 0/32 (0%) [5]
Symptom Score Reduction (TSS) ≥50% at Week 24 22% [5] 3% [5]
Median Baseline Platelet Count 55 x 10⁹/L [5] 55 x 10⁹/L [5]
Patients with Platelets <50 x 10⁹/L 45% [5] 45% [5]
Median Baseline Hemoglobin 9.5 g/dL [5] 9.5 g/dL [5]

Safety and Tolerability Profile

The safety profile of this compound is characterized by manageable non-hematological toxicities, with a key advantage of minimal myelosuppression.

  • Common Adverse Events: The most frequent AEs are gastrointestinal. In PERSIST-2, diarrhea occurred in 48% of this compound-treated patients (vs. 15% in BAT), nausea in 28%, and vomiting in 18%. These events were primarily low-grade, with a median time to resolution of 2 weeks, and could be managed with antidiarrheal medications and dose modifications [5].
  • Serious and Notable Risks:
    • Hemorrhage: Serious and fatal hemorrhages have occurred. In patients with platelet counts <50 x 10⁹/L, serious hemorrhage was reported in 13% and fatal hemorrhage in 2% of this compound-treated patients. Grade ≥3 bleeding events occurred in 15% of this compound patients vs. 7% in the control arm [5].
    • Thrombocytopenia: this compound can cause worsening thrombocytopenia, requiring periodic monitoring [5].
    • QTc Prolongation: this compound can cause QTc interval prolongation. Avoid use in patients with a baseline QTc >480 msec and correct hypokalemia before and during treatment [5].
    • Cardiovascular and Malignancy Risks: As with other JAK inhibitors used in rheumatoid arthritis, there are class warnings for increased risks of major adverse cardiac events (MACE), thrombosis, and secondary malignancies. The benefits and risks must be considered for individual patients, especially current or past smokers [5].

Experimental Protocols and Methodology

For researchers, key methodological details from critical studies are outlined below.

  • In Vitro Cell Proliferation & Signaling Assays:

    • Cell Lines: Studies utilized human AML cell lines (e.g., MV4-11, MOLM-13) and Primary Effusion Lymphoma (PEL) cell lines (e.g., BCBL-1, JSC-1) [4] [3].
    • Proliferation Assay: Cells were seeded in 96-well plates and treated with compounds in serial dilutions for 48-72 hours. Cell viability was quantified using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) [3].
    • Apoptosis/Caspase Assay: Cells were treated with this compound for 16-24 hours. Caspase-3/7 activity was measured using the Caspase-Glo 3/7 Assay (Promega). Apoptosis was also assessed by flow cytometry using an Annexin V-FITC detection kit [3].
    • Western Blot Analysis: Treated cells were lysed, and proteins were separated by SDS-PAGE, transferred to PVDF membranes, and probed with antibodies against phosphorylated and total proteins (e.g., pFLT3, pSTAT3, pSTAT5, pAkt, pp44/42 MAPK, β-actin) to assess pathway inhibition [4] [3].
  • In Vivo Xenograft Models:

    • Model Establishment: Female athymic BALB/c nude mice were implanted subcutaneously with 1x10⁷ MV4-11 human AML cells resuspended in a 1:1 mixture of serum-free medium and Matrigel [3].
    • Dosing Protocol: Once tumors were established, mice were randomized into treatment groups. This compound was administered orally via gavage, with dosing solutions prepared in 0.5% methylcellulose (w/v) and 0.1% Tween-80 in H₂O [3].
    • Endpoint Analysis: Primary endpoints included tumor volume measurement and inhibition of phosphorylation of FLT3 and STAT5 in harvested tumor tissues [3].

This compound's Signaling Pathway and Experimental Workflow

To visualize the drug's mechanism and its investigation in research, the following diagrams map the signaling pathways and experimental workflows.

G cluster_pathway This compound Multikinase Inhibition cluster_workflow In Vitro to In Vivo Validation Cytokine_Receptors Cytokine Receptors (e.g., IL-6/IL-10) JAK2 JAK2 Cytokine_Receptors->JAK2 FLT3_Receptor FLT3 Receptor (Mutant/WT) FLT3 FLT3 FLT3_Receptor->FLT3 STAT3_STAT5 STAT3/STAT5 Phosphorylation JAK2->STAT3_STAT5 FLT3->STAT3_STAT5 MAPK_PI3K MAPK/PI3K/Akt Pathways FLT3->MAPK_PI3K IRAK1 IRAK1 NF_kB NF-κB Activation IRAK1->NF_kB Proliferation Cell Proliferation & Survival STAT3_STAT5->Proliferation Inflammation Inflammatory Cytokine Production STAT3_STAT5->Inflammation MAPK_PI3K->Proliferation NF_kB->Proliferation NF_kB->Inflammation Pacritinib_Pathway This compound Inhibition Pacritinib_Pathway->JAK2 Pacritinib_Pathway->FLT3 Pacritinib_Pathway->IRAK1 In_Vitro In Vitro Models (AML & PEL Cell Lines) Assay1 Viability & Caspase Assays In_Vitro->Assay1 Assay2 Western Blot (Signaling Inhibition) In_Vitro->Assay2 In_Vivo In Vivo Xenograft (Murine Models) Assay1->In_Vivo Assay2->In_Vivo Endpoint Tumor Growth & Biomarker Analysis In_Vivo->Endpoint

Diagram 1: this compound's multikinase inhibition profile and its disruption of key oncogenic signaling pathways (JAK/STAT, MAPK/PI3K, NF-κB) that drive cell proliferation and survival in malignancies. The experimental workflow for validating efficacy spans from in vitro models to in vivo xenograft studies.

G cluster_trial PERSIST-2 Phase 3 Trial Design & Outcomes Population Patient Population: MF with Platelets ≤100 x 10⁹/L Randomization Randomization 1:1:1 Population->Randomization Arm1 This compound 400 mg QD (Discontinued) Randomization->Arm1 Arm2 This compound 200 mg BID (n=31 in efficacy pop.) Randomization->Arm2 Arm3 Best Available Therapy - BAT (n=32 in efficacy pop.) Randomization->Arm3 Safety Key Safety Findings Arm1->Safety SVR Spleen Volume Response (SVR) Arm2->SVR TSS Total Symptom Score (TSS) Arm2->TSS Arm2->Safety Crossover Crossover to this compound allowed after Week 24 Arm3->Crossover Arm3->SVR Arm3->TSS Arm3->Safety SVR_Result_PAC 29% achieved SVR ≥35% SVR->SVR_Result_PAC SVR_Result_BAT 0% achieved SVR ≥35% SVR->SVR_Result_BAT TSS_Result_PAC 22% achieved TSS ≥50% TSS->TSS_Result_PAC TSS_Result_BAT 3% achieved TSS ≥50% TSS->TSS_Result_BAT AE1 Diarrhea: 48% Safety->AE1 AE2 Serious Hemorrhage: 13% (Platelets <50 x 10⁹/L) Safety->AE2 AE3 Minimal Myelosuppression Safety->AE3

Diagram 2: Design and key outcomes of the PERSIST-2 Phase 3 trial, which established the efficacy and safety of this compound 200 mg BID in myelofibrosis patients with severe thrombocytopenia.

Future Research Directions and Conclusions

This compound's unique kinase profile continues to be explored in various clinical contexts. Beyond its approved indication in MF, ongoing research is investigating its potential in:

  • Graft-versus-Host Disease (GVHD) Prevention: A Phase 1 trial (NCT02891603) has shown that this compound combined with sirolimus and low-dose tacrolimus is a safe and promising regimen for preventing acute GVHD after allogeneic hematopoietic cell transplantation, with an ongoing Phase 2 trial [6].
  • Viral-Associated Lymphomas: Preclinical studies demonstrate that this compound inhibits proliferation and induces apoptosis in Primary Effusion Lymphoma (PEL) cells by targeting JAK2, STAT3, and NF-κB pathways, suggesting a potential therapeutic role for KSHV-associated malignancies [4].
  • Acute Myeloid Leukemia (AML): Preclinical data supports the efficacy of this compound in FLT3-mutated AML models, including cases resistant to selective FLT3 inhibitors, due to its dual inhibition of FLT3 and JAK2 [3].

References

Comprehensive Application Notes and Protocols for LC-MS/MS Quantification of Pacritinib in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Pacritinib is an oral Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for treating myelofibrosis, particularly in patients with thrombocytopenia. As a novel targeted therapy, it requires precise therapeutic drug monitoring due to its narrow therapeutic window and potential for drug-drug interactions. This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, making it susceptible to interactions with CYP3A4 inhibitors and inducers, which can significantly alter its pharmacokinetic profile and safety [1].

The development of robust bioanalytical methods is essential for accurate quantification of this compound in biological matrices to support pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique due to its superior sensitivity, selectivity, and throughput capabilities compared to conventional HPLC methods. This document provides detailed application notes and protocols for the reliable quantification of this compound in rat plasma using LC-MS/MS, validated according to FDA guidelines for bioanalytical method validation [1] [2].

Principle of the Analytical Method

The quantification of this compound in rat plasma utilizes reverse-phase liquid chromatography separation coupled with triple quadrupole mass spectrometric detection operating in Multiple Reaction Monitoring (MRM) mode. The method employs protein precipitation as a sample clean-up technique and uses ibrutinib as a stable isotope-labeled or structural analog internal standard to correct for variations in sample preparation and ionization efficiency [1].

The fundamental principle involves the chromatographic separation of this compound from potential matrix interferents followed by electrospray ionization and selective detection of characteristic precursor-to-product ion transitions. The mass spectrometer is configured to monitor specific ion transitions for this compound (m/z 473.25 → 97.15) and the internal standard (m/z 441.20 → 138.20), ensuring high specificity and sensitivity for quantitative analysis [1].

Detailed Experimental Protocols

Reagents and Materials
  • This compound reference standard (>98% purity) [1]
  • Ibrutinib internal standard (IS) [1]
  • HPLC-grade methanol, acetonitrile, and water [1]
  • Formic acid (ACS grade, ≥95%) [1]
  • Blank rat plasma (K₂EDTA as anticoagulant) [1]
Instrumentation and Equipment
  • LC System: Shimadzu LC-20AT ultraperformance liquid chromatography system comprising vacuum degassing unit, infusion pump, autosampler, and column oven [1]
  • Mass Spectrometer: Shimadzu 8040 Triple quadrupole mass spectrometer with electrospray ionization (ESI) source [1]
  • Analytical Column: Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm) maintained at 40°C [1]
  • Data Acquisition: Dedicated workstations with appropriate LC-MS/MS control and processing software [1]
Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions for the separation of this compound:

Table 1: Chromatographic Conditions for this compound Separation

| Parameter | Specification | |--------------|-------------------| | Column | Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm) | | Column Temperature | 40°C | | Mobile Phase A | 0.1% formic acid in water | | Mobile Phase B | 0.1% formic acid in methanol | | Flow Rate | 0.3 mL/min | | Injection Volume | 5-10 μL | | Gradient Program | Time (min) | % Mobile Phase A | % Mobile Phase B | | | 0.0-0.5 | 90 | 10 | | | 0.5-1.5 | 90→30 | 10→70 | | | 1.5-2.0 | 30 | 70 | | | 2.0-2.1 | 30→10 | 70→90 | | | 2.1-3.0 | 10 | 90 |

Mass Spectrometric Conditions

Table 2: Mass Spectrometric Parameters for this compound Detection

| Parameter | Setting | |--------------|-------------| | Ionization Mode | Positive electrospray ionization (ESI+) | | Detection Mode | Multiple Reaction Monitoring (MRM) | | Ion Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | | this compound | 473.25 | 97.15 | | | Ibrutinib (IS) | 441.20 | 138.20 | | Detector Voltage | 4.5 kV | | Heating Block Temperature | 400°C | | Nebulizing Gas Flow | 3 L/min | | Drying Gas Flow | 5 L/min |

Standard and Quality Control Preparation
  • Stock Solution Preparation: Prepare separate stock solutions of this compound and ibrutinib (IS) at 1 mg/mL in methanol [1].
  • Working Solution Preparation: Dilute stock solutions with methanol to obtain working solutions of appropriate concentrations [1].
  • Calibration Standards: Prepare calibration standards in blank rat plasma at concentrations of 1.0, 5.0, 10.0, 25, 50, 100, 250, 500, and 1500 ng/mL by adding 10 μL of working solution to 90 μL of blank plasma [1].
  • Quality Control (QC) Samples: Prepare QC samples at four concentration levels: LLOQ (1 ng/mL), LQC (2 ng/mL), MQC (600 ng/mL), and HQC (1200 ng/mL) [1].
Sample Preparation Protocol
  • Transfer 100 μL of rat plasma (calibrators, QCs, or study samples) to a 1.5-mL polyethylene tube [1].
  • Add 30 μL of IS working solution (100 ng/mL) [1].
  • Add 400 μL of protein precipitation solvent (acetonitrile) [1].
  • Vortex mix thoroughly for 1 minute [1].
  • Centrifuge at 8000 rpm for 10 minutes [1].
  • Transfer 100 μL of the clear supernatant to an autosampler vial for LC-MS/MS analysis [1].

Method Validation Summary

The developed LC-MS/MS method has been comprehensively validated according to FDA guidelines for bioanalytical method validation. The table below summarizes the key validation parameters:

Table 3: Method Validation Parameters for this compound Quantification

Validation Parameter Results Acceptance Criteria
Linear Range 1-1500 ng/mL -
LLOQ 1 ng/mL Signal-to-noise ratio ≥5
Precision (RSD%) Intraday: <14.52% ≤15%
Interday: <14.52% ≤15%
Accuracy (%) -2.31% to 2.08% ±15% of nominal value
Recovery Consistent and reproducible -
Matrix Effect CV%: 4.79-4.91% ≤15%
Stability Bench-top, freeze-thaw, and long-term Within ±15% of nominal

Pharmacokinetic Applications

Drug-Drug Interaction Studies

The validated method has been successfully applied to investigate the pharmacokinetic interactions between this compound and concomitant antifungal agents in rat models. The study demonstrated that isavuconazole, a strong CYP3A4 inhibitor, significantly increased this compound exposure compared to voriconazole [1] [2].

Table 4: Effect of CYP3A4 Inhibitors on this compound Pharmacokinetic Parameters

Pharmacokinetic Parameter Control Group Isavuconazole Group Voriconazole Group Change with Isavuconazole
AUC(0-t) Baseline 2.5-fold increase Less pronounced +250%
AUC(0-∞) Baseline 2.6-fold increase Less pronounced +260%
Cₘₐₓ Baseline 3.0-fold increase Less pronounced +300%
CLz/F Baseline 67% decrease Less pronounced -67%

These findings highlight the clinically significant interaction between this compound and isavuconazole, suggesting that concomitant administration requires careful monitoring or dose adjustment to avoid potential adverse effects resulting from increased this compound exposure [1] [2].

Metabolic Pathway Considerations

The following diagram illustrates the key metabolic pathways and potential drug interactions of this compound:

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary Metabolism Metabolites Metabolites CYP3A4->Metabolites Elimination Elimination Metabolites->Elimination Isavuconazole Isavuconazole Isavuconazole->CYP3A4 Strong Inhibition Voriconazole Voriconazole Voriconazole->CYP3A4 Moderate Inhibition

Diagram 1: this compound Metabolism and Key Drug Interactions. This diagram illustrates how this compound is primarily metabolized by CYP3A4 and how strong inhibitors like isavuconazole can significantly impact its exposure by inhibiting this metabolic pathway.

Troubleshooting and Technical Notes

  • Matrix Effect Mitigation: Use consistent plasma lots for standard and QC preparation. Employ stable isotope-labeled internal standards when available to compensate for ionization variations [1].
  • Carryover Prevention: Include methanol or methanol-water washes in the autosampler needle wash program. Inject blank samples after high-concentration calibrators or QCs [1].
  • Column Performance Maintenance: Use a guard column or pre-column filter to extend analytical column life. Flush the column with strong solvent at the end of each sequence [1].
  • Signal Stability: Maintain consistent desolvation temperature and nebulizer gas flow rates. Regularly calibrate the mass spectrometer for optimal performance [1].

Conclusion

The developed LC-MS/MS method provides a robust, sensitive, and specific approach for quantifying this compound in rat plasma over the concentration range of 1-1500 ng/mL. The method demonstrates excellent precision, accuracy, and reproducibility while offering a rapid analysis time of 3.0 minutes per sample, making it suitable for high-throughput pharmacokinetic studies [1].

The application of this method to drug-drug interaction studies has revealed clinically significant interactions between this compound and CYP3A4 inhibitors, particularly isavuconazole, which markedly increases this compound exposure. These findings underscore the importance of therapeutic drug monitoring and potential dose adjustments when this compound is coadministered with strong CYP3A4 inhibitors in clinical practice [1] [2].

References

Comprehensive Analysis of Pacritinib Protein Binding and Experimental Protocols for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Overview

Pacritinib is an orally bioavailable kinase inhibitor with a unique target profile that distinguishes it from other agents in its class. This small molecule drug (C₂₈H₃₂N₄O₃) has received FDA approval for the treatment of adults with intermediate or high-risk primary or secondary myelofibrosis with significantly reduced platelet counts (<50 × 10⁹/L). [1] [2] this compound's mechanism of action involves dual inhibition of JAK2 and FLT3 kinases, with particular potency against both wild-type and mutant forms (JAK2V617F and FLT3-ITD), while demonstrating minimal activity against JAK1 at clinically relevant concentrations. [1] [3] This selective inhibition profile potentially translates into a differentiated safety and efficacy spectrum compared to broader JAK inhibitors.

The molecular weight of this compound is 472.589 g/mol, and it exhibits a mean apparent volume of distribution of 229 L at steady-state, indicating extensive tissue distribution. [1] this compound is administered orally at a recommended dosage of 200 mg twice daily, with or without food, and achieves mean steady-state maximum concentration (Cmax) of 8.4 mg/L and AUC₀₋₁₂ of 95.6 mg×h/L. [1] The drug's mean apparent clearance is 2.09 L/h, and it has an effective half-life of approximately 27.7 hours, supporting twice-daily dosing regimen. [1] Understanding this compound's plasma protein binding characteristics is essential for predicting its pharmacokinetic behavior, drug-drug interactions, and pharmacological activity in various patient populations.

Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound

Parameter Value Reference
Molecular Formula C₂₈H₃₂N₄O₃ [1]
Molecular Weight 472.589 g/mol [1]
Protein Binding 98.8% [1]
Apparent Volume of Distribution 229 L [1]
Oral Bioavailability Not fully quantified [3]
Half-Life 27.7 hours [1]
Metabolism Primarily CYP3A4 [1]

Plasma Protein Binding Characteristics

Quantitative Protein Binding Data

This compound demonstrates high plasma protein binding of 98.8%, as characterized in pharmacokinetic studies. [1] This extensive binding to plasma proteins significantly influences the drug's distribution characteristics and pharmacological activity, as only the unbound (free) fraction is available for therapeutic activity, target engagement, and metabolic clearance. The high protein binding percentage contributes to this compound's large volume of distribution (229 L), indicating extensive tissue penetration beyond the plasma compartment. [1] This distribution profile is clinically relevant as it affects the relationship between administered dose and target site concentrations.

The protein binding characteristics of this compound have important implications for its drug interaction potential. As a highly protein-bound drug, this compound has the theoretical potential to displace other highly protein-bound drugs or be displaced by them, potentially altering free concentrations of either agent. However, the clinical significance of protein binding-mediated interactions is typically less important than interactions mediated by metabolic enzymes or transport proteins. Additionally, the high protein binding contributes to this compound's relatively long half-life of 27.7 hours, as protein binding limits the free fraction available for hepatic metabolism and renal excretion. [1]

Methodological Considerations for Binding Assays

Accurate determination of this compound's protein binding requires careful consideration of experimental conditions and methodological approaches. The following technical aspects are critical for reliable protein binding measurements:

  • Equilibrium Conditions: Maintain physiological pH (7.4), temperature (37°C), and ionic strength to preserve native protein structure and drug ionization state
  • Stability Assessment: Confirm drug stability under experimental conditions to avoid degradation artifacts
  • Concentration Selection: Use therapeutically relevant concentrations (Cmax ≈ 8.4 mg/L or 17.8 μM) to ensure clinical relevance
  • Matrix Considerations: Evaluate binding in both human and animal plasma for translational predictions
  • Analytical Sensitivity: Employ highly sensitive detection methods (LC-MS/MS) to quantify the small free fraction (1.2%)

Table 2: Key Parameters for this compound Protein Binding Studies

Parameter Recommended Condition Rationale
Plasma Source Human plasma (healthy donors) Clinical relevance
Incubation Temperature 37°C Physiological relevance
pH 7.4 Physiological condition
This compound Concentration 1-20 μM (therapeutic range) Cover clinical exposures
Incubation Time 4-6 hours Ensure equilibrium attainment
Analytical Method LC-MS/MS with stable isotope internal standard Sensitivity and specificity

Detailed Experimental Protocols

Plasma Protein Binding Assay Using Equilibrium Dialysis

Objective: To determine the extent of this compound binding to plasma proteins using equilibrium dialysis. Principle: Equilibrium dialysis separates plasma proteins (retained in one chamber) from buffer (in the opposing chamber) by a semi-permeable membrane with a specific molecular weight cutoff (typically 12-14 kDa). Unbound drug equilibrates across the membrane, while protein-bound drug is retained. After equilibrium, concentrations in both chambers are quantified to calculate the free fraction. [1]

Materials and Reagents:

  • This compound reference standard (purity ≥98%)
  • Human plasma (heparin or EDTA anticoagulated)
  • Dialysis membrane with 12-14 kDa molecular weight cutoff
  • Phosphate buffered saline (PBS, pH 7.4)
  • Water bath or incubator capable of maintaining 37°C
  • LC-MS/MS system for quantification

Procedure:

  • Preparation of Drug-Spiked Plasma: Dissolve this compound in DMSO to create a stock solution (1 mM), then dilute in human plasma to achieve final concentrations of 1, 5, and 10 μM (therapeutically relevant range). Keep final DMSO concentration ≤0.5% to avoid protein denaturation.
  • Dialysis Assembly: Load 1 mL of drug-spiked plasma into the donor chamber and 1 mL of PBS (pH 7.4) into the receiver chamber. Assemble dialysis units ensuring no air bubbles are trapped.
  • Equilibration: Incubate dialysis units at 37°C with gentle shaking (approximately 50-100 rpm) for 6 hours to ensure equilibrium attainment.
  • Sample Collection: After incubation, collect aliquots (100 μL) from both plasma and buffer chambers. Note: Volume shifts may occur due to osmotic differences; measure final volumes or use internal standard for correction.
  • Sample Processing: Precipitate proteins in plasma samples using acetonitrile (3:1 ratio) containing internal standard. For buffer samples, directly mix with acetonitrile containing internal standard. Centrifuge at 10,000 × g for 10 minutes and collect supernatant for analysis.
  • Bioanalysis: Quantify this compound concentrations in both matrices using a validated LC-MS/MS method with stable isotope-labeled internal standard (if available).

Calculations:

  • Free fraction (fᵤ) = Cbuffer / Cplasma
  • Protein binding (%) = (1 - fᵤ) × 100
  • Where Cbuffer is concentration in buffer chamber and Cplasma is concentration in plasma chamber after equilibrium

Validation Parameters:

  • Equilibrium Time: Confirm that 6 hours is sufficient for equilibrium by measuring concentrations at multiple time points
  • Stability: Verify this compound stability in plasma and buffer under experimental conditions
  • Non-specific Binding: Assess drug adsorption to dialysis apparatus using buffer in both chambers
  • Recovery: Calculate mass balance (should be 85-115%)

G cluster_1 Sample Preparation cluster_2 Analysis Phase A Prepare drug-spiked plasma B Assemble dialysis chambers A->B A->B C Incubate at 37°C for 6 hours B->C B->C D Collect plasma and buffer samples C->D E Protein precipitation D->E D->E F LC-MS/MS analysis E->F E->F G Calculate free fraction F->G F->G

Figure 1: Experimental workflow for equilibrium dialysis to determine this compound plasma protein binding

Cellular Kinase Inhibition and Selectivity Profiling

Objective: To evaluate this compound's inhibitory activity against JAK2, FLT3, and related kinases, and determine selectivity across the kinome. Background: this compound demonstrates potent inhibition of JAK2 (IC₅₀ = 23 nM) and FLT3 (IC₅₀ = 22 nM) in cell-free assays, with significant selectivity over JAK1 (IC₅₀ = 350 nM) and JAK3 (IC₅₀ = 420 nM). [3] The compound also inhibits mutant forms of these kinases, including FLT3D835Y (IC₅₀ = 6 nM) and JAK2V617F (IC₅₀ = 25 nM). [3]

Cellular Target Engagement Assay:

  • Cell Culture: Maintain FLT3-ITD-positive MV4-11 or MOLM-13 AML cells in appropriate medium supplemented with 10% FBS at 37°C, 5% CO₂.
  • Drug Treatment: Treat cells at 70-80% confluence with this compound (0.1-1000 nM) or vehicle control (DMSO ≤0.1%) for 2-4 hours.
  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Immunoprecipitation: Incubate lysates with anti-FLT3 or anti-JAK2 antibodies overnight at 4°C, then precipitate with protein A/G beads.
  • Western Blotting: Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with phospho-specific antibodies (p-FLT3, p-JAK2, p-STAT5) followed by total protein antibodies.
  • Quantification: Detect bands using chemiluminescence and quantify by densitometry. Calculate IC₅₀ values using non-linear regression.

Cellular Proliferation/Viability Assay:

  • Cell Plating: Seed MV4-11 (FLT3-ITD+) or HEL (JAK2V617F+) cells in 96-well plates at 5,000 cells/well in complete medium.
  • Drug Treatment: Add this compound serially diluted (0.1-1000 nM) in triplicate; include vehicle and no-cell controls.
  • Incubation: Culture cells for 72 hours at 37°C, 5% CO₂.
  • Viability Assessment: Add MTT reagent (0.5 mg/mL) and incubate 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
  • Data Analysis: Calculate % viability relative to vehicle control and determine IC₅₀ values using four-parameter logistic curve fitting.

Table 3: Cellular Activity Profile of this compound in Hematopoietic Malignancy Models

Cell Line Genetic Features Assay Type This compound IC₅₀ Reference
MV4-11 FLT3-ITD+ AML Proliferation (72h) 47-67 nM [3]
MOLM-13 FLT3-ITD+ AML Proliferation (72h) 67 nM [3]
HEL JAK2V617F+ erythroleukemia Proliferation (72h) 3.5 nM [3]
SET-2 JAK2V617F+ myelofibrosis Proliferation (72h) 3.2 nM [3]
Ba/F3-JAK2V617F JAK2V617F transfected Proliferation (72h) 160 nM [3]

Clinical Implications and Research Applications

Pharmacokinetic and Pharmacodynamic Relationships

The high plasma protein binding of this compound (98.8%) significantly influences its pharmacokinetic and pharmacodynamic relationships. [1] The small free fraction (1.2%) represents the therapeutically active component responsible for target engagement and pharmacological effects. This binding profile contributes to several key clinical characteristics:

  • Drug-Drug Interactions: this compound is metabolized primarily by CYP3A4 and is susceptible to interactions with strong CYP3A4 inhibitors (e.g., ketoconazole) and inducers (e.g., rifampin). [1] [2] Concomitant use with strong CYP3A4 inhibitors or inducers is contraindicated due to significant alterations in this compound exposure. [2]
  • Transporter Interactions: this compound inhibits P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which may increase concentrations of co-administered substrates of these transporters. [2]
  • Special Populations: Patients with moderate to severe hepatic impairment (Child-Pugh B or C) or severe renal impairment (eGFR <30 mL/min) should avoid this compound due to potential alterations in exposure and increased adverse reactions. [1] [2]
Therapeutic Applications and Clinical Evidence

This compound's primary approved indication is for the treatment of intermediate or high-risk primary or secondary myelofibrosis with severe thrombocytopenia (platelet count <50 × 10⁹/L). [1] [2] The drug's approval was based on accelerated approval from the FDA, contingent on verification of clinical benefit in confirmatory trials. Clinical trials demonstrated this compound's ability to reduce spleen volume, a key efficacy endpoint in myelofibrosis. [1]

Beyond its approved indication, preclinical evidence supports potential applications of this compound in other hematologic malignancies:

  • Acute Myeloid Leukemia (AML): this compound demonstrates activity against FLT3-ITD mutations and tyrosine kinase domain mutations, suggesting potential utility in AML, particularly in combination with chemotherapy. [4]
  • Primary Effusion Lymphoma (PEL) and Castleman's Disease: Preclinical studies indicate that this compound inhibits proliferation of KSHV-associated malignancies through dual JAK2/IRAK1 inhibition and suppression of IL-6 signaling. [5]

The safety profile of this compound includes several notable adverse effects that require monitoring. The most common adverse reactions (occurring in ≥20% of patients) include diarrhea, thrombocytopenia, nausea, anemia, and peripheral edema. [2] Serious hemorrhages have occurred in patients with low platelet counts, necessitating careful monitoring and dose management in at-risk populations. [2]

G cluster_1 Pharmacokinetic Phase cluster_2 Pharmacodynamic Phase A This compound Administration (200 mg twice daily) B High Plasma Protein Binding (98.8%) A->B A->B C Free Fraction (1.2%) B->C B->C D Target Engagement (JAK2/FLT3/IRAK1 Inhibition) C->D E Downstream Effects D->E D->E F Reduced STAT3/STAT5 Phosphorylation E->F E->F G Decreased Inflammatory Cytokine Production E->G E->G H Inhibition of Malignant Cell Proliferation E->H E->H

Figure 2: this compound pharmacokinetic-pharmacodynamic relationship pathway from administration to pharmacological effects

Conclusion

This compound represents a therapeutically important kinase inhibitor with a distinct target profile and clinical applications in myelofibrosis with significant thrombocytopenia. The comprehensive characterization of its plasma protein binding properties (98.8% bound) provides critical insights for understanding its pharmacokinetic behavior, distribution characteristics, and potential drug interaction risks. The experimental protocols detailed in this document provide robust methodologies for researchers to evaluate protein binding, cellular target engagement, and inhibitory activity across relevant kinase targets.

The high protein binding of this compound necessitates careful consideration of factors that might alter free drug concentrations, particularly in special populations and with concomitant medications that affect metabolic pathways. Future research directions should continue to explore this compound's potential in other hematologic malignancies characterized by JAK2, FLT3, or IRAK1 signaling dependencies, while further elucidating the relationship between its protein binding characteristics and clinical efficacy and safety profiles.

References

Pacritinib metabolite identification M1 M2 M3 M41

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Identification and Characterization

In vitro and in vivo studies in mice and humans have identified several metabolites of pacritinib. The table below summarizes the key characteristics of the major metabolites [1]:

Metabolite Type of Modification Chemical Formula Status in Humans
M1 Oxidation Information not available in search results Formed in vivo, exposure <10% of parent drug
M2 Dealkylation C22H21N3O3 [2] [3] Formed in vivo, exposure <10% of parent drug
M3 Oxidation Information not available in search results Formed in vivo, exposure <10% of parent drug
M4 Reduction Information not available in search results Formed in vivo (mouse)

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [4] [1]. None of the metabolites in humans exceeded 10% of the total exposure of the parent drug, indicating that this compound is the main circulating component [1].

Experimental Protocols for Analysis

Here are detailed methodologies for the quantification of this compound and investigation of its metabolites in biological samples.

LC-MS/MS Method for this compound Quantification in Rat Plasma

This rapid and reliable method is suitable for pharmacokinetic and drug-drug interaction studies [4].

  • Chromatography System: Shimadzu LC-20AT ultraperformance liquid chromatography system [4].
  • Analytical Column: Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm) maintained at 40°C [4].
  • Mobile Phase:
    • Solvent A: 0.1% formic acid in water [4].
    • Solvent B: 0.1% formic acid in methanol [4].
  • Gradient Elution:
    • Flow rate: 0.3 mL/min [4].
    • Time Program: | Time (min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0.0 - 0.5 | 90% | 10% | | 0.5 - 1.5 | 90% → 30% | 10% → 70% | | 1.5 - 2.0 | 30% | 70% | | 2.0 - 2.1 | 30% → 10% | 70% → 90% | | 2.1 - 3.0 | 10% | 90% |
  • Mass Spectrometry Detection: Shimadzu 8040 Triple quadrupole with Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode [4].
    • This compound: m/z 473.25 → 97.15 [4].
    • Internal Standard (Ibrutinib): m/z 441.20 → 138.20 [4].
  • Sample Preparation: Protein precipitation with acetonitrile [4].
    • Add 100 μL of rat plasma to a tube.
    • Add 30 μL of Internal Standard working solution (100 ng/mL).
    • Add 400 μL of acetonitrile as protein precipitant.
    • Vortex for 1 minute.
    • Centrifuge at 8000 rpm for 10 minutes.
    • Transfer 100 μL of the supernatant for LC-MS/MS analysis [4].
  • Method Validation: The method was validated with a linear range of 1–1500 ng/mL, an LLOQ of 1 ng/mL, and precision (RSD%) within 14.52% [4].
Green Sample Preparation with Natural Deep Eutectic Solvents (NADES)

This sustainable approach uses dispersive liquid-liquid microextraction (DLLME) for determining this compound in serum [5].

  • NADES Preparation: Synthesize a hydrophobic NADES by mixing menthol and thymol at a 1:1 molar ratio. Heat and stir the mixture at 60°C until a clear, homogeneous liquid forms [5].
  • Extraction Procedure:
    • Place the serum sample (1 mL) in a glass centrifuge tube.
    • Adjust the pH to 9.0 using NaOH.
    • Add 100 mg of NaCl to induce salting-out.
    • Add 100 μL of the prepared NADES as the extraction solvent.
    • To disperse the NADES, add 1 mL of methanol as a disperser solvent and vortex vigorously.
    • Centrifuge the mixture to separate the phases.
    • Collect the extractant phase for analysis [5].
  • Analysis: Couple with LC-UV for detection [5].

The following diagram illustrates the metabolic pathway of this compound and the core analytical workflow.

G cluster_workflow Analytical Workflow This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Metabolism M1 M1 CYP3A4->M1 Oxidation M2 M2 CYP3A4->M2 Dealkylation M3 M3 CYP3A4->M3 Oxidation M4 M4 CYP3A4->M4 Reduction Sample_Prep Sample Preparation (Protein Precipitation or NADES-DLLME) LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data Metabolite Identification & Quantification LC_MS_Analysis->Data

Key Considerations for Researchers

  • Drug-Drug Interactions (DDI): Since CYP3A4 is the primary enzyme responsible for this compound's metabolism, co-administration with strong CYP3A4 inhibitors (e.g., clarithromycin, isavuconazole) can significantly increase this compound exposure. One study in rats found isavuconazole increased this compound's AUC by 2.5-2.6 fold [4]. Conversely, strong CYP3A4 inducers (e.g., rifampicin) can drastically reduce its efficacy [4].
  • Adverse Event Monitoring: Real-world pharmacovigilance data indicates that common adverse events associated with this compound include gastrointestinal disorders (diarrhea, nausea), decreased platelet count, and decreased hemoglobin [6]. Monitoring these parameters is crucial during treatment.
  • Embracing Green Chemistry: The development of analytical methods using green solvents like Natural Deep Eutectic Solvents (NADES) aligns with modern principles of sustainable chemistry and can reduce environmental impact and operator toxicity [5].

I hope these detailed application notes provide a solid foundation for your research on this compound metabolites. Should you require further clarification on any of the protocols or data, please feel free to ask.

References

Pacritinib dosing regimen 200mg twice daily administration

Author: Smolecule Technical Support Team. Date: February 2026

Pacritinib Clinical Dosing Protocol

The standard dosing and administration guidelines for this compound in clinical practice are as follows:

  • Recommended Starting Dose: 200 mg taken orally twice daily [1] [2] [3].
  • Administration: Capsules should be swallowed whole and not opened, broken, or chewed. Doses can be taken with or without food [2] [3].
  • Dose Titration: Clinical trials demonstrate that most patients can start and remain on the full 400 mg daily dose. In the PERSIST-2 trial, the average daily dose was 380 mg, representing a 95% mean relative dose intensity [2].

Dose Modification and Toxicity Management

Dose modifications are required for managing specific adverse reactions. The following workflow and table detail the management strategies for key toxicities.

cluster_adr Adverse Reaction Identified cluster_restart Restarting Dose Start Patient on this compound 200 mg BID Diarrhea Diarrhea (Grade 3 or 4) Start->Diarrhea Thrombocytopenia Worsening Thrombocytopenia Start->Thrombocytopenia Hemorrhage Hemorrhage Start->Hemorrhage QTc QTc Prolongation >500 msec or >60 msec increase Start->QTc HoldDose Hold this compound Diarrhea->HoldDose Thrombocytopenia->HoldDose Hemorrhage->HoldDose Moderate or Severe QTc->HoldDose Resolve Toxicity Resolves to Grade ≤1 or Baseline HoldDose->Resolve FullDose Restart at Last Given Dose Resolve->FullDose First QTc event resolves in ≤1 week HalfDose Restart at 50% of Last Given Dose Resolve->HalfDose Recurrent Diarrhea First Hemorrhage First Thrombocytopenia QTc >1 week to resolve Discontinue Discontinue This compound Resolve->Discontinue Recurrent Severe Hemorrhage Life-Threatening Hemorrhage

Adverse Reaction Grade / Severity Management Action Restart Dose after Resolution

| Diarrhea [1] [2] | Grade 3 or 4 | Hold VONJO. Intensify antidiarrheal regimen and provide fluid replacement. | First occurrence: Restart at last given dose. Recurrence: Restart at 50% of the last given dose. Concomitant antidiarrheal treatment is required. | | Thrombocytopenia [1] | Clinically significant worsening lasting >7 days | Hold VONJO. | Restart at 50% of the last given dose. If toxicity recurs, hold and restart again at 50% of the last given dose. | | Hemorrhage [1] | Moderate (intervention indicated) | Hold VONJO until hemorrhage resolves. | First occurrence: Restart at last given dose. Recurrence: Restart at 50% of the last given dose. | | | Severe (transfusion/intervention needed) | Hold VONJO until hemorrhage resolves. | Restart at 50% of the last given dose. If recurs: Discontinue VONJO. | | | Life-threatening | Discontinue VONJO. | N/A | | QTc Prolongation [1] | >500 msec or >60 msec from baseline | Hold VONJO. | Resolves within 1 week: Restart at same dose. Resolution >1 week: Restart at a reduced dose. |

Special Population Considerations

  • Renal Impairment: Use is not recommended in patients with eGFR <30 mL/min or those on hemodialysis due to a potential for increased systemic exposure. However, a recent case report documented the successful use of an empirically reduced dose (100 mg daily, titrated to 200 mg AM/100 mg PM) in an end-stage renal disease (ESRD) patient on hemodialysis, with close monitoring [4] [3].
  • Hepatic Impairment: No dose adjustment is recommended for mild (Child-Pugh A) hepatic impairment. Use is not recommended in patients with moderate to severe (Child-Pugh B and C) hepatic impairment [3].
  • Drug Interactions: this compound is contraindicated with strong CYP3A4 inhibitors (e.g., clarithromycin) or inducers (e.g., rifampin). Coadministration with strong inducers markedly reduces this compound exposure and efficacy [2] [5].

Conclusion

The this compound 200 mg twice-daily regimen is the established standard for treating myelofibrosis with significant thrombocytopenia. Its efficacy is rooted in phase 2/3 clinical data, and its administration is supported by structured protocols for monitoring and managing adverse events to ensure patient safety.

References

Pacritinib drug-drug interaction study CYP3A4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Interaction and Clinical Significance

Pacritinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [1] [2]. When combined with CYP3A4 inhibitors, the metabolism of this compound is reduced, leading to increased systemic exposure and a higher risk of adverse effects.

The clinical significance is underscored by its inclusion in the contraindications for the drug. The prescribing information for Vonjo (this compound) explicitly states that concomitant use with strong CYP3A4 inhibitors is contraindicated [1] [2]. Furthermore, increased monitoring for adverse reactions is recommended when this compound is co-administered with moderate CYP3A4 inhibitors [2].

Quantitative Pharmacokinetic (PK) Data

The table below summarizes the quantitative impact of various CYP3A4 inhibitors on the pharmacokinetics of this compound, based on data from drug interaction studies.

Table 1: Impact of CYP3A4 Inhibitors on this compound Pharmacokinetics

Inhibitor (Strength) PK Parameter Change (vs. This compound alone) Study Type & Notes

| Clarithromycin (Strong) | • AUC(0-∞) ↑ 80%Cmax ↑ 30% [3] | Clinical Study (Reference) | | Isavuconazole (Strong) | • AUC(0-t) ↑ 2.5-foldAUC(0-∞) ↑ 2.6-foldCmax ↑ 3.0-foldCLz/F ↓ 67% [3] | In Vivo Rat Study (2025) | | Voriconazole (Strong) | Statistically significant increase in this compound exposure, though less than isavuconazole [3] | In Vivo Rat Study (2025) |

Detailed Experimental Protocol for DDI Assessment

The following provides a detailed methodology for a drug-drug interaction study investigating the effect of a CYP3A4 inhibitor on this compound pharmacokinetics, adapted from a recent publication [3].

Analytical Method for this compound Quantification
  • Objective: To establish a reliable, high-throughput LC-MS/MS method for the quantitative detection of this compound in plasma.
  • Equipment:
    • LC System: Shimadzu LC-20AT ultra-performance liquid chromatography system.
    • Column: Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm), maintained at 40°C.
    • MS Detector: Shimadzu 8040 Triple quadrupole mass spectrometer with electrospray ionization (ESI).
  • Chromatographic Conditions:
    • Mobile Phase: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in methanol).
    • Gradient Elution:
      • 0-0.5 min: 90% A
      • 0.5-1.5 min: 90% A → 30% A
      • 1.5-2.0 min: 30% A
      • 2.0-2.1 min: 30% A → 10% A
      • 2.1-3.0 min: 10% A
    • Flow Rate: 0.3 mL/min
    • Total Run Time: 3.0 min
  • Mass Spectrometry Conditions:
    • Ionization Mode: Positive
    • Detection Mode: Multiple Reaction Monitoring (MRM)
    • Ion Transitions:
      • This compound: m/z 473.25 → m/z 97.15
      • Internal Standard (Ibrutinib): m/z 441.20 → m/z 138.20
    • Interface Voltage: 4.5 kV
    • Heating Block Temperature: 400°C
In Vivo Pharmacokinetic and DDI Study in Rats
  • Study Design:
    • Animals: Laboratory rats.
    • Grouping: At least two groups: a control group (this compound alone) and a test group (this compound + CYP3A4 inhibitor).
    • Dosing: The CYP3A4 inhibitor (e.g., isavuconazole) is administered prior to and/or concomitantly with a single oral dose of this compound.
  • Sample Collection: Serial blood samples are collected from the orbital vein or other suitable site at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) into EDTA-containing tubes.
  • Sample Processing:
    • Centrifuge blood samples to obtain plasma.
    • To 100 μL of plasma, add 30 μL of internal standard working solution (Ibrutinib, 100 ng/mL).
    • Precipitate proteins by adding 400 μL of acetonitrile.
    • Vortex mix for 1 minute and centrifuge at 8000 rpm for 10 minutes.
    • Transfer 100 μL of the supernatant for LC-MS/MS analysis.
  • Data Analysis:
    • Calibration Curve: Construct using this compound-spiked blank plasma at concentrations of 1.0, 5.0, 10.0, 25, 50, 100, 250, 500, and 1500 ng/mL. The method demonstrates good linearity within this range [3].
    • PK Parameters: Calculate key non-compartmental pharmacokinetic parameters for this compound from both groups, including AUC(0-t), AUC(0-∞), Cmax, Tmax, and clearance (CLz/F). Statistical comparison (e.g., ANOVA) of these parameters between the control and test groups reveals the magnitude of the interaction.

The experimental workflow for assessing this interaction is summarized in the following diagram:

G Start Study Initiation Prep Formulate Drugs (this compound & Inhibitor) Start->Prep Animal Animal Dosing (Control: this compound alone Test: this compound + Inhibitor) Prep->Animal Sample Serial Blood Collection at Predefined Time Points Animal->Sample Process Plasma Sample Processing: - Add Internal Standard - Protein Precipitation - Centrifugation Sample->Process Analyze LC-MS/MS Analysis: - Chromatographic Separation - MRM Detection Process->Analyze Data PK Data Analysis: - Calculate AUC, Cmax, etc. - Statistical Comparison Analyze->Data End Interpret DDI Data->End

Clinical Management and Application Notes

For clinicians and drug developers, managing this interaction is critical for patient safety.

  • Contraindicated Combinations: Concomitant use of this compound with strong CYP3A4 inhibitors is contraindicated. This includes drugs like clarithromycin, itraconazole, ketoconazole, posaconazole, and voriconazole [1] [4] [2].
  • Clinical Experience with Azoles: A recent case series (2024) reported that concurrent use of this compound with azole antifungals was feasible with close monitoring and possible empiric dose reductions, though this should be avoided unless absolutely necessary [5].
  • Dosage Guidance in Special Populations: For patients with severe hepatic impairment (Child-Pugh C), who may have reduced metabolic capacity, a lower starting dose of this compound (100 mg twice daily) is recommended [4] [2].

Summary for Researchers

The metabolic pathway and key interaction targets for this compound can be visualized as follows:

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Metabolism Metabolites Metabolites CYP3A4->Metabolites Inhibitors CYP3A4 Inhibitors (e.g., Azoles) Inhibitors->CYP3A4  Inhibits IncreasedExposure Increased this compound Systemic Exposure Inhibitors->IncreasedExposure ClinicalRisk Increased Risk of Adverse Events IncreasedExposure->ClinicalRisk

This compound's interaction with CYP3A4 inhibitors is a clinically critical DDI. The application of robust LC-MS/MS methods, as described, is essential for quantifying this interaction during drug development. These findings directly inform clinical prescribing practices, leading to clear contraindications and safety warnings to mitigate patient risk.

Reference List

  • DrugBank Online. This compound: Uses, Interactions, Mechanism of Action. Retrieved from https://go.drugbank.com/drugs/DB11697
  • Development of a Rapid LC‐MS/MS Method and Its Application for the Investigation of the Effect of Isavuconazole and Voriconazole on the Pharmacokinetics of this compound in Rats. J Mass Spectrom. 2025;60(5):e5142.
  • ClinicalTrials.gov. Drug-Drug Interaction Study of this compound and CYP450, Transporter Substrates, and CYP450 3A4 in Healthy Male Subjects (NCT05657613). Retrieved from https://ctv.veeva.com/study/drug-drug-interaction-study-of-pacritinib-and-cyp450transporter-substrates-and-cyp450-3a4-in-healt
  • Medscape. Vonjo (this compound) Dosing, Indications, Interactions, Adverse Effects. Retrieved from https://reference.medscape.com/drug/vonjo-pacritinib-1000150
  • This compound and concurrent azole antifungal therapy is deliverable in patients with hematologic malignancies. J Oncol Pharm Pract. 2024 Dec;30(8):1437-1441.
  • Drugs.com. This compound Monograph for Professionals. Retrieved from https://www.drugs.com/monograph/pacritinib.html

References

Comprehensive Application Notes and Protocols: Pacritinib Sample Preparation in Biological Matrices Using Protein Precipitation with Acetonitrile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pacritinib Analysis

Drug Properties and Therapeutic Context

This compound is an oral Janus kinase 2 (JAK2) inhibitor recently approved for the treatment of myelofibrosis with thrombocytopenia (platelets <50 × 10⁹/L). As a novel targeted therapy, it represents a significant advancement for patients with cytopenic myelofibrosis who cannot tolerate other JAK inhibitors due to their myelosuppressive effects. This compound's unique mechanism involves simultaneous inhibition of JAK2, FLT3, and IRAK1, which enables it to reduce inflammatory cytokine production and inhibit cell proliferation while minimizing effects on blood counts. The drug is primarily metabolized by the CYP3A4 enzyme system, creating potential for significant drug-drug interactions that must be carefully monitored through therapeutic drug monitoring. [1] [2]

Analytical Challenges and Context

The development of robust bioanalytical methods for this compound is essential for both therapeutic drug monitoring and pharmacokinetic studies. Effective sample preparation is particularly crucial due to the complex biological matrices involved and the need to detect low drug concentrations in small sample volumes. Protein precipitation using acetonitrile has emerged as a preferred sample preparation technique for this compound in biological matrices due to its simplicity, efficiency, and compatibility with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This method effectively removes interfering proteins while maintaining adequate recovery of the analyte, making it ideal for high-throughput clinical and research applications. [1] [3]

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (Shanghai Loulan Biotechnology Co., Ltd.)
  • Internal standard: Ibrutinib (Toronto Research Chemicals) or Amprenavir
  • HPLC-grade acetonitrile (Merck or J.T. Baker)
  • HPLC-grade methanol (Merck or J.T. Baker)
  • Formic acid (98% GR grade, EMD or J&K Scientific Ltd.)
  • Deionized water (18.2 MΩ·cm) purified using Milli-Q system
  • Blank rat plasma, rabbit plasma, or human serum for calibration standards [1] [4]
Equipment and Instrumentation
  • LC-MS/MS system: Shimadzu LC-20AT ultraperformance liquid chromatography system coupled with Shimadzu 8040 Triple quadrupole mass spectrometer or equivalent
  • Analytical column: Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm) or hypersil/ODS (50 mm × 4.6 mm, 3 μm) C18 column
  • Sample preparation: Vortex mixer, centrifuge capable of 8000 rpm, adjustable volume pipettes
  • Containers: 1.5-mL polyethylene tubes, 96-well plates (for high-throughput processing)
  • Filtration options: 96-well MultiScreen Solvinert plates with PTFE membrane (0.45 μm) for high-throughput applications [1] [3]

Sample Preparation Protocol: Protein Precipitation with Acetonitrile

Step-by-Step Procedure
  • Aliquot 100 μL of plasma (rat, rabbit, or human) into a 1.5-mL polyethylene tube.

  • Add 30 μL of internal standard working solution (Ibrutinib at 100 ng/mL in methanol).

  • Add 400 μL of ice-cold acidified acetonitrile (containing 0.1% formic acid) as protein precipitation solvent.

  • Vortex mix the solution vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 8000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 μL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

  • Inject 5-10 μL into the LC-MS/MS system for analysis. [1]

High-Throughput Adaptation for 96-Well Format
  • Aliquot 25 μL of plasma/serum samples into 96-well MultiScreen Solvinert filter plate.

  • Add 50 μL of acidified acetonitrile (0.1% formic acid) containing internal standard (0.5 μg/mL).

  • Seal the plate and vortex mix for 3 minutes.

  • Stack filter plate over a 0.5-mL, 96-well collection plate with a narrow-diameter 0.2-mL, 96-well plate insert.

  • Centrifuge for 5 minutes at approximately 1480×g.

  • Transfer aliquot directly to autosampler for analysis. [3]

The following workflow diagram illustrates the complete protein precipitation process:

G cluster_1 Protein Precipitation Stage start Start Sample Preparation step1 Aliquot 100 μL plasma start->step1 step2 Add 30 μL IS solution (100 ng/mL Ibrutinib) step1->step2 step3 Add 400 μL acidified ACN (0.1% formic acid) step2->step3 step4 Vortex mix for 1 minute step3->step4 step3->step4 step5 Centrifuge at 8000 rpm for 10 minutes step4->step5 step4->step5 step6 Transfer 100 μL supernatant to autosampler vial step5->step6 note Key Advantage: Simple, rapid, and high recovery method step7 LC-MS/MS Analysis step6->step7

LC-MS/MS Analysis Conditions

Chromatographic Conditions

Table 1: Chromatographic Conditions for this compound Analysis

Parameter Condition 1 Condition 2
Column Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm) Hypersil/ODS (50 mm × 4.6 mm, 3 μm)
Mobile Phase A 0.1% formic acid in water 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in methanol Acetonitrile
Gradient Program 90% A (0-0.5 min), 90%-30% A (0.5-1.5 min), 30% A (1.5-2.0 min), 30%-10% A (2.0-2.1 min), 10% A (2.1-3.0 min) Isocratic: 25% A, 75% B
Flow Rate 0.3 mL/min 0.6 mL/min
Column Temperature 40°C Ambient
Injection Volume 5 μL 10 μL
Run Time 3.0 min 5.0 min

[1] [4]

Mass Spectrometric Conditions

Table 2: Mass Spectrometric Parameters for this compound Detection

Parameter This compound Internal Standard (Ibrutinib) Internal Standard (Amprenavir)
Ionization Mode ESI Positive ESI Positive ESI Positive
Precursor Ion (m/z) 473.25 441.20 506.18
Product Ion (m/z) 97.15 138.20 57.12
Dwell Time (sec) 0.2 0.2 -
Interface Voltage 4.5 kV 4.5 kV -
Heating Block Temperature 400°C 400°C -
Nebulizing Gas Flow 3 L/min 3 L/min -
Drying Gas Flow 5 L/min 5 L/min -

[1] [4] [5]

Method Validation Results

Analytical Performance Characteristics

Table 3: Method Validation Parameters for this compound in Biological Matrices

Validation Parameter Reported Performance Acceptance Criteria
Linear Range 1-1500 ng/mL (rat plasma) R² ≥ 0.99
LLOQ 1 ng/mL (rat plasma) Accuracy ±20%, Precision <20%
Intra-day Precision (RSD%) <10.69% <15%
Inter-day Precision (RSD%) <14.52% <15%
Accuracy (%) -2.31% to 2.08% ±15% of nominal value
Extraction Recovery Consistent with FDA guidelines Consistent and reproducible
Matrix Effect CV: 4.79-4.91% (LQC/HQC) <15%
Stability Consistent with FDA guidelines No significant degradation

[1] [4] [5]

The validation data demonstrates that the protein precipitation method with acetonitrile provides excellent sensitivity with an LLOQ of 1 ng/mL, which is sufficient for pharmacokinetic studies. The precision and accuracy values well within the acceptable criteria of ±15% (±20% for LLOQ) indicate the robustness of this sample preparation approach. The minimal matrix effect observed further confirms the effectiveness of acetonitrile precipitation in removing interfering components from biological matrices. [1]

Applications in Pharmacokinetic and Drug Interaction Studies

Pharmacokinetic Parameters in Animal Models

Table 4: Pharmacokinetic Parameters of this compound in Animal Studies

Pharmacokinetic Parameter Rabbit Model Rat Model (Control) Rat Model (+ Isavuconazole)
Cmax 247.25 ± 3.32 ng/mL Baseline 3.0-fold increase
Tmax 6.0 ± 0.03 h - -
12.24 ± 0.53 h - -
AUC(0-t) 1691.74 ± 3.67 ng·h/mL Baseline 2.5-fold increase
AUC(0-∞) - Baseline 2.6-fold increase
CLz/F - Baseline 67% decrease

[1] [4] [5]

Significant Drug Interaction Findings

The validated method has been successfully applied to investigate critical drug-drug interactions between this compound and commonly co-administered antifungal agents. The results demonstrated that isavuconazole significantly inhibited the metabolism of this compound compared to voriconazole, resulting in a 2.5-fold increase in AUC(0-t) and a 3.0-fold increase in Cmax. This interaction is clinically important as it may necessitate dose adjustments when these drugs are co-administered. The CLz/F value in the isavuconazole group decreased by 67%, indicating substantial inhibition of this compound clearance. These findings highlight the importance of considering drug interactions in clinical practice and the utility of this robust analytical method in detecting such interactions. [1]

Alternative Sample Preparation Techniques

Dispersive Liquid-Liquid Microextraction (DLLME) with Natural Deep Eutectic Solvents

While protein precipitation with acetonitrile represents the most straightforward approach, recent advancements have introduced green chemistry alternatives for this compound extraction. A novel method utilizing hydrophobic natural deep eutectic solvents (NADES) in dispersive liquid-liquid microextraction has been developed for the determination of this compound in serum samples. This approach uses a menthol and thymol mixture as extraction solvent, aligning with the principles of green analytical chemistry by reducing the use of hazardous organic solvents. The method has been validated according to ICH requirements and offers an eco-friendly alternative to conventional protein precipitation while maintaining analytical performance. The greenness and practicality of this method have been assessed using recently introduced metrics: the Sample-Preparation Metric of Sustainability (SPMS) and the Blue Applicability Grade Index (BAGI). [6]

Troubleshooting and Technical Notes

  • Incomplete Protein Precipitation: If samples appear cloudy after centrifugation, consider increasing the acetonitrile-to-plasma ratio or ensuring proper vortex mixing. The optimal ratio is 4:1 (acetonitrile:plasma).

  • Low Recovery: Check the pH of the acidified acetonitrile; 0.1% formic acid is optimal. Ensure the acetonitrile is ice-cold for improved protein precipitation efficiency.

  • Matrix Effects: Lot-to-lot variability in blank plasma can affect ionization; consistent source of blank matrix is recommended for calibration standards.

  • Carryover: Include sufficient wash steps in the autosampler method; acetonitrile-rich mobile phases effectively clean the column.

  • Evaporation: For extended processing times, consider covering samples to prevent acetonitrile evaporation which could concentrate samples inconsistently.

Conclusion

The protein precipitation method using acetonitrile provides a robust, efficient, and straightforward approach for this compound sample preparation from biological matrices. The method demonstrates excellent sensitivity with an LLOQ of 1 ng/mL, adequate for supporting pharmacokinetic studies and therapeutic drug monitoring. The validation data confirms that this sample preparation technique yields reliable and reproducible results with precision and accuracy within acceptable limits. The application of this method has revealed clinically significant drug interactions between this compound and azole antifungals, particularly isavuconazole, highlighting its utility in drug development and clinical pharmacology. For laboratories seeking more sustainable approaches, emerging methods like NADES-based DLLME offer promising alternatives while maintaining analytical performance.

References

Pacritinib mass spectrometry parameters MRM transitions

Author: Smolecule Technical Support Team. Date: February 2026

Core Mass Spectrometry Parameters for Pacritinib

The table below summarizes the key parameters from a developed and validated LC-MS/MS method for the quantitative detection of this compound in rat plasma [1]. Ibrutinib was used as the internal standard (IS).

Table 1: LC-MS/MS Parameters for this compound Quantification

Parameter Specification
Analyte This compound
Internal Standard Ibrutinib
MRM Transition (this compound) Precursor Ion → Product Ion: m/z 473.25 → 97.15 [1]
MRM Transition (IS) Precursor Ion → Product Ion: m/z 441.20 → 138.20 [1]
Ionization Mode Electrospray Ionization (ESI), positive mode [1]
Chromatography Column Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm) [1]
Column Temperature 40 °C [1]
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in methanol [1]
Flow Rate 0.3 mL/min [1]
Injection Volume Not explicitly stated
Retention Time Not explicitly stated
Linearity Range 1 - 1500 ng/mL [1] [2]
LLOQ 1 ng/mL [1] [2]

Detailed Experimental Protocol

Here is the detailed methodology for the sample preparation and analysis as described in the research [1].

1. Sample Preparation (Protein Precipitation)

  • Plasma Volume: 100 μL of rat plasma is aliquoted into a 1.5 mL tube.
  • Internal Standard: 30 μL of the IS working solution (100 ng/mL in methanol) is added.
  • Precipitation: 400 μL of protein precipitant (ACN) is added.
  • Mixing: The mixture is vortexed for 1 minute.
  • Centrifugation: The sample is centrifuged at 8000 rpm for 10 minutes.
  • Injection: 100 μL of the resulting supernatant is transferred to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Gradient The following gradient program was used for chromatographic separation, with a total run time of 3.0 minutes [1]: Table 2: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 - 0.5 90 10
0.5 - 1.5 90 → 30 10 → 70
1.5 - 2.0 30 70
2.0 - 2.1 30 → 10 70 → 90
2.1 - 3.0 10 90

3. Mass Spectrometry (MS) Instrument Settings

  • Detector Voltage: 4.5 kV [1]
  • Heating Block Temperature: 400 °C [1]
  • Nebulizing Gas Flow: 3 L/min [1]
  • Drying Gas Flow: 5 L/min [1]
  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode [1]

Workflow Overview

The diagram below summarizes the method development workflow.

cluster_1 Sample Preparation Details cluster_2 Key MS Parameters start Method Development sp Sample Preparation (Protein Precipitation) start->sp lc LC Separation C18 Column, Gradient Elution sp->lc sp1 1. Aliquot 100 µL plasma sp->sp1 ms MS Detection ESI+ MRM Mode lc->ms app Method Application ms->app ms1 This compound MRM: 473.25 → 97.15 ms->ms1 sp2 2. Add 30 µL IS sp3 3. Add 400 µL ACN sp4 4. Vortex & Centrifuge sp5 5. Inject 100 µL supernatant ms2 IS MRM: 441.20 → 138.20

Important Application Notes

  • Method Validation: The described method was fully validated. It demonstrated good linearity over the 1-1500 ng/mL range, with intra-day and inter-day precision (RSD%) of less than 14.52%. The recovery, matrix effect, and stability also met the FDA guidelines for bioanalytical method validation [1].
  • Application in Drug-Drug Interaction (DDI) Studies: This specific method was successfully applied in a pharmacokinetic and DDI study in rats. It revealed that co-administration with the CYP3A4 inhibitor isavuconazole significantly increased the systemic exposure (AUC and Cmax) of this compound, suggesting a high potential for clinical interactions [1] [2].
  • General MRM Optimization Strategy: While the search results provided a direct set of parameters for this compound, other literature indicates that optimal MRM sensitivity depends on the careful tuning of instrument parameters like collision energy (CE) and cone voltage for each transition. If you are developing a new method, a workflow involving incremental testing of these parameters may be necessary to achieve maximal signal [3].

References

Pacritinib clinical protocols myelofibrosis treatment guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pacritinib in Myelofibrosis Management

This compound is an orally administered kinase inhibitor that targets Janus kinase 2 (JAK2), interleukin-1 receptor-associated kinase 1 (IRAK1), and activin A receptor type 1 (ACVR1) [1] [2]. Unlike first-generation JAK inhibitors like ruxolitinib and fedratinib, this compound's JAK1-sparing property makes it uniquely suited for cytopenic myelofibrosis patients, as it minimizes treatment-induced myelosuppression [1]. The U.S. Food and Drug Administration (FDA) has approved this compound specifically for intermediate or high-risk primary or secondary myelofibrosis with platelet counts below 50 × 10⁹/L [3], addressing a significant unmet need in this challenging patient population.

The therapeutic rationale for this compound extends beyond JAK2 inhibition. By targeting ACVR1 (also known as ALK2), this compound counteracts the dysregulated iron homeostasis and ineffective erythropoiesis characteristic of myelofibrosis, thereby providing anemia benefit [4] [1]. Simultaneously, its inhibition of IRAK1 modulates inflammatory signaling through the NF-κB pathway, potentially mitigating the cytokine-mediated symptoms and microenvironment dysfunction that drive disease pathology [2]. This multi-targeted mechanism positions this compound as a valuable therapeutic option for myelofibrosis patients with significant cytopenias, who often have limited treatment choices.

Molecular Mechanisms and Signaling Pathways

Key Signaling Pathways in Myelofibrosis

Myelofibrosis pathogenesis involves complex interactions between multiple signaling pathways that drive disease proliferation, fibrosis, and inflammatory symptomatology. The JAK-STAT pathway serves as the central signaling hub, with mutations in JAK2, CALR, or MPL leading to constitutive activation that promotes myeloproliferation [2]. Concurrently, inflammatory signaling through IRAK1 and NF-κB contributes to the cytokine-driven manifestations and bone marrow microenvironment alterations, while ACVR1-mediated signaling disrupts iron metabolism and erythropoiesis, culminating in the anemia that frequently complicates disease management [4] [2].

This compound simultaneously targets these dysregulated pathways through its multi-kinase inhibitory profile. The diagram below illustrates the key signaling pathways in myelofibrosis and their inhibition by this compound:

Figure 1: this compound's multi-targeted mechanism of action in myelofibrosis. The diagram illustrates key dysregulated signaling pathways in myelofibrosis and their specific inhibition by this compound. JAK2 inhibition targets constitutive activation from driver mutations, IRAK1 inhibition modulates inflammatory signaling, and ACVR1 inhibition addresses iron metabolism dysregulation contributing to anemia.

Pharmacologic Differentiation

This compound's distinct pharmacologic profile differentiates it from other JAK inhibitors through several key characteristics. Its relative selectivity for JAK2 over JAK1 spares the JAK1-mediated hematologic toxicities that frequently limit the use of ruxolitinib and fedratinib in cytopenic patients [4]. Additionally, its dual inhibition of IRAK1 and ACVR1 provides complementary mechanisms beyond JAK inhibition alone. The ACVR1 inhibition is particularly noteworthy, as it reduces hepcidin expression, thereby improving iron availability for erythropoiesis and addressing the anemia that commonly complicates myelofibrosis management [4] [1]. This multi-faceted mechanism translates to clinical benefits specifically for patients with significant cytopenias who would be unsuitable candidates for other JAK inhibitors.

Clinical Efficacy Data and Response Predictors

Efficacy Evidence from Clinical Trials and Real-World Studies

The efficacy of this compound has been evaluated in multiple clinical trials and real-world studies, with consistent demonstration of benefits for myelofibrosis patients, particularly those with cytopenic features. The PERSIST-1 and PERSIST-2 phase 3 trials established the foundational efficacy data, while more recent real-world evidence has complemented these findings with insights from routine clinical practice.

Table 1: this compound Efficacy Across Clinical Studies

Study/Setting Patient Population Spleen Response (SVR35) Symptom Response (TSS50) Anemia Response Key Findings
PERSIST-1 [4] JAKi-naïve, any platelet count (N=327) 19% (ITT) to 25% (evaluable) at 24 weeks 25% (ITT) to 41% (evaluable) at 24 weeks Not reported Established frontline efficacy
PERSIST-2 [4] Platelets <100×10⁹/L, 48% RUOX-treated (N=311) 22% at 24 weeks (13% in RUOX-treated) 32% (TSS50) at 24 weeks 25% in patients with Hb <10 g/dL Demonstrated efficacy in thrombocytopenic patients
Real-World Study [5] MF with anemia (n=148) Not specified Not specified 44% hemoglobin response within 90 days 75% of responses occurred within 90 days
Post-hoc Analysis [4] Transfusion-dependent patients Not specified Not specified 25-37% achieved ≥12-week transfusion-free period Survival advantage in PAC responders vs non-responders
Predictors of Treatment Response and Survival

Comprehensive analyses have identified several clinical and molecular factors that predict response to this compound and overall survival outcomes. A retrospective study of 60 this compound-treated patients identified that spleen responses were significantly more likely in younger patients (<70 years), those without marked leukocytosis (<20×10⁹/L), and those with lower-risk disease by Dynamic International Prognostic Scoring System (DIPSS) criteria [4]. Additionally, certain molecular features appeared to influence treatment outcomes, with trends toward inferior spleen responses in patients with unfavorable karyotype or mutations in ASXL1, DNMT3A, SF3B1, or IDH1/IDH2 [4].

Multivariable analysis revealed that transfusion-dependent anemia, leukocyte count ≥32×10⁹/L, platelet count <50×10⁹/L, and the presence of high-molecular-risk (HMR) mutations were independent risk factors for inferior transplant-censored survival following this compound initiation [4]. These findings enable more precise patient selection and prognostication in clinical practice. The survival disadvantage associated with these risk factors highlights the importance of early intervention in appropriate candidates and consideration of alternative therapeutic approaches, including allogeneic stem cell transplantation, for eligible patients with high-risk features.

Clinical Protocols and Treatment Guidelines

Dosing Strategies and Administration

The standard approved dosing regimen for this compound is 200 mg twice daily, taken with or without food [3]. Clinical evidence supports initiating treatment at this dose regardless of prior JAK inhibitor exposure, as this maximizes the potential for spleen and symptom responses [4]. In practice, however, many clinicians initiate therapy at lower doses (100 mg once or twice daily) for patients with specific clinical concerns, with subsequent escalation based on tolerance [4]. The PERSIST-2 trial demonstrated that the 200 mg twice daily regimen yielded superior efficacy outcomes compared to 100 mg twice daily, supporting the use of the higher dose when feasible [1].

Dose modification represents an essential component of this compound management. In the retrospective analysis, approximately 44% of patients required dose escalation from lower starting doses, while 55% of those starting at 200 mg twice daily required dose reduction [4]. Importantly, dose adjustments did not significantly impact spleen response rates, supporting individualized dosing based on patient tolerance [4]. For patients experiencing significant adverse effects, dose interruption followed by re-initiation at a 50% dose reduction is recommended once toxicity resolves [3].

Table 2: this compound Dosing in Special Populations

Patient Population Recommended Dosing Evidence/Considerations
Standard Dosing 200 mg twice daily Approved regimen based on PAC203 and PERSIST trials [1] [3]
Renal Impairment (eGFR <30 mL/min) Avoid use per label; case report supports reduced dosing with monitoring 100 mg daily, titrated to 200 mg AM/100 mg PM with close monitoring [1]
Hepatic Impairment (Moderate/Severe) Avoid use Limited pharmacokinetic data available [3]
Elderly Patients No adjustment required Similar safety and efficacy profiles in older and younger patients [4]
Dose Modification for Toxicity Interrupt then restart at 50% reduction Recommended for significant diarrhea, thrombocytopenia, or QTc prolongation [3]
NCCN Guidelines and Treatment Algorithm

The National Comprehensive Cancer Network (NCCN) has incorporated this compound into treatment guidelines with specific recommendations that extend beyond the FDA-approved labeling. For patients with platelet counts <50×10⁹/L, this compound is categorized as a preferred first-line treatment option (Category 1) for higher-risk myelofibrosis patients ineligible for transplant [3]. In those with platelet counts ≥50×10⁹/L, it is recommended as a first-line or second-line option (Category 2B) for symptomatic patients [3].

Notably, the NCCN guidelines recognize this compound's erythropoietic benefits by including it as a recommended treatment for myelofibrosis-associated anemia, regardless of splenomegaly or constitutional symptoms (Category 2B) [3]. For anemic patients with controlled splenomegaly and constitutional symptoms on current JAK inhibitor therapy, switching to this compound is considered a useful option in certain circumstances (Category 2A) [3]. These recommendations acknowledge the multidimensional benefits of this compound beyond spleen volume reduction, particularly its capacity to improve hematologic parameters.

The following treatment algorithm illustrates the appropriate integration of this compound into myelofibrosis management:

G Start Myelofibrosis Patient Assessment PlateletCheck Platelet Count <50×10⁹/L? Start->PlateletCheck HighRisk Higher-Risk Disease PlateletCheck->HighRisk Yes Symptomatic Symptomatic MF PlateletCheck->Symptomatic No Anemia MF-Associated Anemia PlateletCheck->Anemia Any count PacFirst This compound First-Line (Category 1) HighRisk->PacFirst PacSymptomatic This compound First- or Second-Line (Category 2B) Symptomatic->PacSymptomatic OtherJAK Other JAK Inhibitor Symptomatic->OtherJAK PacAnemia This compound Recommended (Category 2A/2B) Anemia->PacAnemia SwitchPac Consider Switch to this compound (Category 2A) OtherJAK->SwitchPac With anemia

Figure 2: this compound treatment algorithm based on NCCN Guidelines and clinical evidence. The algorithm outlines appropriate patient selection and sequencing strategies for this compound across different clinical scenarios in myelofibrosis management, highlighting its role in thrombocytopenic, symptomatic, and anemic patients.

Management of Adverse Events

This compound exhibits a distinct safety profile that differs from other JAK inhibitors, with characteristic toxicities that require proactive management. The most frequent adverse reactions include diarrhea (48%), thrombocytopenia, nausea, anemia, and peripheral edema [3]. Notably, this compound does not typically cause the severe myelosuppression associated with other JAK inhibitors, making it particularly suitable for cytopenic patients [1].

Diarrhea management represents a critical component of this compound treatment protocols. This adverse effect typically emerges early in treatment (41% of patients in the first 8 weeks), with incidence declining to 15% during weeks 8-16 and 8% during weeks 16-24 [3]. The median time to resolution is approximately two weeks. Proactive management includes controlling preexisting diarrhea before initiation, prompt administration of antidiarrheal medications at symptom onset, adequate fluid replacement, and dose modification for significant diarrhea despite supportive care [3]. In clinical trials, diarrhea led to treatment interruption in 3% of patients but did not result in permanent discontinuation [3].

Hemorrhagic events represent another important toxicity, with serious hemorrhages occurring in 11% of patients with platelet counts <100×10⁹/L and 13% of those with counts <50×10⁹/L [3]. Fatal hemorrhages occurred in 2% of patients across these populations. Management requires vigilance through regular platelet monitoring, avoidance in patients with active bleeding, and treatment interruption for seven days prior to scheduled surgical procedures [3].

Additional safety considerations include QTc interval prolongation, which necessitates correction of hypokalemia and avoidance in patients with baseline QTc >480 msec [3]. Although no cases of torsades de pointes were reported in clinical trials, electrocardiogram monitoring is recommended, particularly in patients with cardiac risk factors or those taking concomitant medications that prolong the QT interval.

Special Population Considerations

Renal Impairment

Current prescribing information recommends avoiding this compound in patients with estimated glomerular filtration rate (eGFR) <30 mL/min/1.73 m² due to potentially increased systemic exposure, as approximately 6% of the parent drug is excreted renally [1] [3]. However, emerging evidence suggests that cautious dosing may be feasible with appropriate monitoring. A recent case report documented successful this compound administration in a patient with end-stage renal disease on hemodialysis using an empirically reduced initial dose of 100 mg daily, followed by careful titration to 200 mg in the morning and 100 mg in the evening [1]. This patient achieved significant improvements in hemoglobin, platelet count, and splenomegaly without adverse events, suggesting that ESRD may not represent an absolute contraindication when alternative options are limited [1].

This approach is particularly relevant given the high prevalence of chronic kidney disease in myeloproliferative neoplasm populations, affecting approximately 25% of patients [1]. For patients with moderate renal impairment (eGFR 30-59 mL/min/1.73 m²), no dose adjustment is required, but enhanced monitoring for adverse effects is prudent due to potentially increased drug exposure.

Elderly Patients

The median age of myelofibrosis diagnosis aligns with older adulthood, making geriatric considerations particularly relevant. Retrospective analyses have demonstrated that this compound maintains favorable efficacy and manageable toxicity in elderly patients [4]. However, older age (≥70 years) has been associated with reduced spleen response rates (10% vs. 33% in younger patients) [4]. This observation may reflect more advanced disease biology or comorbidities rather than diminished drug efficacy. Dose modifications should be guided by functional status and comorbidity burden rather than chronological age alone.

Conclusion

This compound represents a significant advancement in myelofibrosis therapeutics, particularly for patients with significant cytopenias who have historically faced limited treatment options. Its unique multi-kinase inhibition profile, sparing of JAK1, and targeting of ACVR1 to improve erythropoiesis differentiate it from other JAK inhibitors. Clinical evidence from randomized trials and real-world studies consistently demonstrates its efficacy in reducing spleen volume, alleviating symptoms, and improving hematologic parameters in high-risk populations.

The successful integration of this compound into clinical practice requires careful attention to dosing strategies, proactive management of characteristic adverse effects such as diarrhea, and appropriate patient selection based on platelet counts, anemia status, and symptom burden. Emerging experience in special populations, including those with renal impairment, suggests that with appropriate monitoring and dose modification, this compound may benefit patients who would otherwise be excluded from JAK inhibitor therapy. As the myelofibrosis treatment landscape continues to evolve, this compound remains an essential option for patients with cytopenic disease, addressing a critical unmet need in this challenging patient population.

References

Managing Pacritinib diarrhea adverse events supportive care

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation & Timeline

Understanding the typical profile of pacritinib-associated diarrhea is crucial for clinical trial design and patient monitoring protocols. The quantitative data below summarizes its characteristics from clinical trials and post-marketing surveillance.

Parameter Details
Overall Incidence [1] ~48% (vs. 15% in patients on Best Available Therapy)
Severity Profile [1] Majority are Grade 1 (29%) or Grade 2 (15%). Serious (Grade 3+) diarrhea occurs in ~2% of patients.
Time to Onset [1] Most cases (41%) occur within the first 8 weeks of treatment.
Median Time to Resolution [1] [2] Approximately 2 weeks.
Impact on Treatment [1] Leads to drug interruption in ~3% of patients. Rarely leads to permanent discontinuation.

Supportive Care & Management Protocols

The following guidelines synthesize recommended clinical practices for managing diarrhea in patients on this compound.

Proactive and Supportive Measures
  • Patient Counseling: Counsel patients on the high likelihood of diarrhea and instruct them to report it at onset [3] [4]. Encourage adequate fluid intake to prevent dehydration [2].
  • Antidiarrheal Medication: Recommend over-the-counter medications like loperamide at the first onset of symptoms [3] [4]. Concomitant antidiarrheals are required for patients restarting this compound after an interruption for significant diarrhea [1].
  • Pre-treatment Control: Ensure any pre-existing diarrhea is controlled before initiating this compound therapy [1].
Dose Modification Guidelines

For significant diarrhea despite optimal supportive care, the following dose modifications are recommended [1] [3]:

  • For Grade 3 or 4 diarrhea: Hold this compound until it resolves to Grade ≤1 or baseline.
  • Upon resolution: Restart at the last given dose.
  • For recurrent diarrhea: Hold this compound until resolution to Grade ≤1 or baseline and restart at 50% of the last given dose.

Experimental & Clinical Assessment Workflow

The diagram below outlines a systematic workflow for assessing and managing this compound-associated diarrhea in a clinical or research setting, integrating the protocols mentioned above.

Start Patient on this compound Reports Diarrhea Assess Assess Severity (Grade 1/2 vs Grade 3/4) Start->Assess Supportive Grade 1 or 2 Assess->Supportive Yes Grade3Plus Grade 3 or 4 Assess->Grade3Plus Yes Continue Continue this compound + Supportive Care (Loperamide, Hydration) Supportive->Continue Hold HOLD this compound Grade3Plus->Hold Monitor Continue Monitoring Continue->Monitor Resolve Diarrhea resolves to ≤ Grade 1 / Baseline? Hold->Resolve Resolve->Hold No RestartFull Restart at Last Given Dose + Concomitant Antidiarrheals Resolve->RestartFull Yes Recur Diarrhea recurs? RestartFull->Recur RestartHalf Restart at 50% of Last Dose + Concomitant Antidiarrheals Recur->RestartHalf Yes Recur->Monitor No

Proposed Mechanisms and Research Notes

The high incidence of gastrointestinal events is potentially linked to this compound's inhibition of the FLT3 protein, in addition to its primary target, JAK2 [4]. In the broader context of drug-induced diarrhea, several pathophysiological mechanisms may be involved, including secretory diarrhea, osmotic diarrhea, shortened transit time, and mucosal damage [5] [6]. For this compound, the observed pattern of early onset and self-resolution suggests a mechanism that may involve transient changes in intestinal secretion or motility, which the gut mucosa eventually adapts to over time.

References

Pacritinib thrombocytopenia management dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Pacritinib Dose Adjustment Guide for Thrombocytopenia

The following table outlines the specific protocol for managing this compound-related thrombocytopenia.

Action Trigger Recommended Action Citation
Clinically significant worsening thrombocytopenia (lasting >7 days) Hold this compound until resolution. Restart at 50% of the last given dose. [1] [2]
Recurrent thrombocytopenia after a first dose reduction Hold this compound until resolution. Restart at 50% of the last given dose. [1] [3]

Baseline Assessment & General Dosing

Before initiating therapy and for general context, the following baseline and dosing information is critical.

Parameter Guideline Citation
Indication Adults with intermediate/high-risk primary or secondary myelofibrosis with a platelet count below 50 × 10⁹/L. [1] [3]
Standard Dose 200 mg orally, twice daily. [1] [3] [2]
Baseline Monitoring Obtain a complete blood count (CBC) with platelet count before starting treatment. [1] [2]

The following workflow visualizes the management protocol described above.

Start Baseline: Platelet Count <50 x 10⁹/L Standard Dose: 200 mg BID Monitor On-Treatment Monitoring (Periodic CBC as clinically indicated) Start->Monitor Decision1 Clinically significant worsening thrombocytopenia >7 days? Monitor->Decision1 Detects drop Decision1->Monitor No Action1 Hold this compound Decision1->Action1 Yes Decision2 Thrombocytopenia resolved? Action1->Decision2 Decision2->Action1 No Action2 Restart at 50% of last given dose Decision2->Action2 Yes Decision3 Thrombocytopenia recurs? Action2->Decision3 Decision3->Monitor No Action3 Hold this compound Decision3->Action3 Yes Action4 Restart at 50% of last given dose once resolved Action3->Action4

Key Considerations for Researchers

For professionals involved in drug development and clinical trial design, the following points are essential:

  • Mechanism and Differential Effects: this compound is a selective JAK2 inhibitor. Its distinct safety profile in thrombocytopenic patients is attributed to its lack of inhibitory effect on JAK1, a tyrosine kinase implicated in myelosuppression by other JAK inhibitors [4]. This makes it a valuable agent for studying treatment options in cytopenic populations.
  • Dosing in Special Populations: Official prescribing information recommends against use in patients with an eGFR <30 mL/min due to increased systemic exposure [1] [2]. However, a 2025 case report documented the successful use of an empirically reduced dose (100 mg daily, titrated to 200 mg AM/100 mg PM) in a patient with end-stage renal disease on hemodialysis, with close monitoring and no adverse events [4]. This suggests a potential area for further clinical investigation.
  • Integrated Safety Profile: In clinical trials, dosage reduction due to worsening thrombocytopenia occurred in 2% of patients with pre-existing severe thrombocytopenia (platelet count <50 × 10⁹/L) [3]. Beyond thrombocytopenia, other critical adverse reactions requiring monitoring and management include hemorrhage, diarrhea, and QTc prolongation [1] [3] [5].

Experimental & Clinical Data Summary

The table below consolidates key efficacy and safety findings from pivotal and real-world studies, providing a quantitative background for research protocols.

Study / Data Source Key Findings Related to Thrombocytopenia & Efficacy Citation
PERSIST-2 (Phase 3 Trial) In patients with platelet counts ≤100 x 10⁹/L, this compound 200 mg BID demonstrated a 22% SVR35 rate vs 3% with BAT. A spleen volume reduction of ≥10% (SVR10) at week 12 was associated with an overall survival benefit. [6] [7]
Real-World Study (2024) In 27 patients treated with this compound, the median platelet count was 65 x 10⁹/L at baseline and 31 x 10⁹/L after 3 months (not statistically significant). The study highlighted its use in older, heavily pre-treated patients with cytopenias. [7]
FAERS Database Analysis (2025) Post-marketing surveillance confirmed known risks; "platelet count decreased" was a commonly reported adverse event. Gastrointestinal disorders were the most frequent system organ class affected. [5]

References

Pacritinib drug interactions avoiding CYP3A4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pacritinib Metabolism & CYP3A4 Interaction Mechanism

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [1] [2]. When a CYP3A4 inhibitor is co-administered, it blocks this metabolic pathway, leading to increased systemic exposure to this compound and a higher risk of adverse effects.

The diagram below illustrates this compound's metabolic pathway and interaction mechanism.

G Pacritinib_Admin This compound Oral Administration CYP3A4 CYP3A4 Enzyme Pacritinib_Admin->CYP3A4 Metabolism IncreasedRisk Increased this compound Systemic Exposure Pacritinib_Admin->IncreasedRisk Reduced Metabolism Metabolism Metabolites (M1, M2, etc.) CYP3A4->Metabolism Excretion Excretion (Feces: 87%, Urine: 6%) Metabolism->Excretion Inhibitor CYP3A4 Inhibitor Inhibitor->CYP3A4 Inhibits Inhibitor->IncreasedRisk Leads to

Classification of Interacting Drugs

The following tables categorize medications based on their potential to interact with this compound via CYP3A4 inhibition.

Table 1: Contraindicated Strong CYP3A4 Inhibitors [3] [2] [4]

Drug Class Examples
Azole Antifungals Ketoconazole, Itraconazole, Voriconazole, Posaconazole [5] [3]
Protease Inhibitors Ritonavir, Saquinavir, Nelfinavir, Lopinavir [3]
Antibiotics Clarithromycin [3]
Other Agents Cobicistat, Conivaptan, Idelalisib, Nefazodone [3]

Table 2: Medications Requiring Caution and Monitoring

Interaction Level Drug Class Examples & Clinical Context
Moderate CYP3A4 Inhibitors (Use with caution) [2] Azole Antifungals, Calcium Channel Blockers, Others Fluconazole, Isavuconazole, Verapamil, Diltiazem [5]. Monitor for increased this compound adverse reactions.
CYP3A4 Inducers (Contraindicated) [3] [2] [4] Anticonvulsants, Antibiotics, Herbal Supplements Carbamazepine, Rifampin, St. John's Wort. Decrease this compound concentration, reducing efficacy.

Clinical Management & Experimental Evidence

For patients requiring concomitant therapy, clinical management strategies and recent evidence suggest potential pathways.

  • Clinical Management Guidelines: For patients who must be treated with a moderate CYP3A4 inhibitor, increased monitoring for this compound-related adverse effects is essential [2]. There are no standard dose adjustments provided in the prescribing information, so clinical judgment is required.
  • Emerging Clinical Evidence: A 2024 case series reported that concurrent use of this compound with azole antifungals (moderate inhibitors) was feasible with close monitoring and possible empiric dose reductions [5]. None of the five patients studied experienced grade 3 or higher non-hematologic toxicities, though some required dose modifications [5].

Key Adverse Effects & Monitoring Parameters

When managing this compound therapy, especially with potential drug interactions, vigilantly monitor for these critical adverse effects.

  • Hemorrhage: Serious and fatal hemorrhage can occur, particularly in patients with low platelet counts. Monitor coagulation parameters and platelet counts [2] [4].
  • Gastrointestinal Toxicity: Diarrhea is very common. Manage with antidiarrheal medications, fluid replacement, and consider dose interruption or reduction for significant cases [2] [4].
  • Cardiac Effects: this compound can cause QTc interval prolongation. Obtain baseline ECG and monitor periodically, especially in patients with risk factors like hypokalemia [1] [2].
  • Myelosuppression: this compound can cause worsening thrombocytopenia. Monitor complete blood counts regularly [2] [4].

References

Pacritinib analytical method validation FDA guidelines

Author: Smolecule Technical Support Team. Date: February 2026

FDA Guidelines for Analytical Method Validation

The FDA requires that analytical procedure validation demonstrates a method is fit for its intended purpose [1]. The core principles are outlined in two key ICH guidelines:

  • ICH Q2(R2): Validation of Analytical Procedures - Focuses on the validation itself, detailing the required performance characteristics [1].
  • ICH Q14: Analytical Procedure Development - Discusses a science-based approach to development, which can lead to a more robust lifecycle management [1].

The table below summarizes the validation parameters and their typical acceptance criteria, as referenced from recent pacritinib method validation studies [2] [3].

Validation Parameter Description Typical Acceptance Criteria (Examples from this compound Studies)
Specificity/Selectivity Ability to distinguish analyte from impurities No interference from blank plasma or other drugs [2] [3].
Linearity & Range Method's response is proportional to analyte concentration 1-1500 ng/mL in rat plasma (R² > 0.99) [2].
Accuracy Closeness of measured value to true value Recovery of 85-115% [2] [3].
Precision Closeness of repeated measurements Intra-day & inter-day RSD% < 15% (LLOQ <20%) [2].
Sensitivity (LLOQ) Lowest concentration quantitatively measured 1 ng/mL in rat plasma [2].
Robustness Capacity to remain unaffected by small changes Resistance to minor changes in pH, mobile phase, etc. [3].

Detailed Experimental Protocols

Here are detailed methodologies for two validated LC-MS/MS approaches for this compound quantification in biological matrices.

Protocol 1: Rapid LC-MS/MS for Pharmacokinetic Studies

This method is optimized for high-throughput analysis in rat plasma, suitable for drug interaction studies [2].

  • Chromatography Conditions

    • Column: Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm)
    • Mobile Phase: A) 0.1% Formic acid in water; B) 0.1% Formic acid in methanol
    • Gradient: 90% A to 30% A (0.5-1.5 min), hold (1.5-2.0 min), to 10% A (2.1-3.0 min)
    • Flow Rate: 0.3 mL/min
    • Run Time: 3.0 min
    • Column Temperature: 40°C
  • Mass Spectrometry Conditions

    • Ionization: Electrospray Ionization (ESI), positive ion mode
    • MRM Transitions: this compound m/z 473.25 → 97.15; Ibrutinib (IS) m/z 441.20 → 138.20
  • Sample Preparation (Protein Precipitation)

    • Aliquot 100 μL of plasma into a tube.
    • Add 30 μL of Internal Standard (Ibrutinib, 100 ng/mL).
    • Add 400 μL of cold acetonitrile as a protein precipitant.
    • Vortex mix for 1 minute.
    • Centrifuge at 8000-10,000 rpm for 10 minutes.
    • Transfer 100 μL of the clear supernatant for LC-MS/MS analysis [2].

The workflow for this method is straightforward, focusing on speed and efficiency.

f start Start Sample Prep a Aliquot 100 µL Plasma start->a b Add 30 µL IS (Ibrutinib) a->b c Add 400 µL ACN (Precipitate Protein) b->c d Vortex for 1 min c->d e Centrifuge at 8000+ rpm for 10 min d->e f Transfer 100 µL Supernatant e->f end LC-MS/MS Analysis f->end

Protocol 2: Green Chemistry Approach Using DLLME

This method uses a hydrophobic Natural Deep Eutectic Solvent (NADES) for an eco-friendly extraction from serum [3].

  • NADES Preparation

    • Synthesize the extraction solvent by mixing menthol and thymol at a 3:1 molar ratio.
    • Heat and stir the mixture at 60°C until a clear, homogeneous liquid forms.
  • DLLME Procedure

    • Adjust the pH of the serum sample to 9.0 using a phosphate buffer.
    • In a conical tube, combine 500 μL of the pH-adjusted serum with 100 μL of the prepared NADES.
    • Rapidly inject 1.0 mL of acetonitrile (as a disperser solvent) into the mixture.
    • Vortex the solution vigorously for 1 minute to form a cloudy emulsion.
    • Centrifuge the mixture at 5000 rpm for 5 minutes to separate the phases.
    • Carefully collect the solidified NADES phase (which floats) using a spatula or syringe.
    • Dissolve the collected NADES in 100 μL of methanol and inject into the LC-UV system [3].

This method's workflow involves a dispersive liquid-liquid microextraction (DLLME) technique.

f start Start DLLME Prep a Adjust Serum pH to 9 start->a b Mix Serum with NADES (Menthol:Thymol) a->b c Inject ACN Disperser Form Cloudy Emulsion b->c d Vortex for 1 min c->d e Centrifuge to Separate Phases d->e f Collect Solidified NADES Phase e->f g Dissolve in Methanol f->g end LC-UV Analysis g->end

Troubleshooting FAQs

Q1: My method shows significant matrix effects. How can I mitigate this? A1: Matrix effects are a common challenge in LC-MS/MS bioanalysis. To address this:

  • Optimize Sample Cleanup: The protein precipitation in Protocol 1 is simple but may not remove all interferences. Consider switching to a solid-phase extraction (SPE) method for cleaner extracts.
  • Use a Stable Isotope-Labeled IS: This is the gold standard. A deuterated version of this compound would co-elute with the analyte and perfectly compensate for ionization suppression or enhancement in the mass spectrometer source.
  • Improve Chromatography: Further adjust the LC gradient to better separate this compound from early-eluting, ion-suppressing compounds present in the plasma matrix [2].

Q2: I am not achieving the desired low LLOQ. What parameters should I investigate? A2: Improving sensitivity requires a multi-faceted approach:

  • MS/MS Optimization: Re-optimize the collision energy (CE) and fragmentor voltage for the MRM transition to maximize the signal-to-noise ratio for the product ion.
  • Sample Concentration: If your analyte is too dilute, you can reconstitute the final extract in a smaller volume of solvent than the original sample volume (e.g., reconstitute in 50 μL instead of 100 μL).
  • Reduce Dilution: Minimize the dilution factor during sample preparation. In Protocol 1, using a smaller volume of precipitant or a larger initial plasma volume could help, though this may require re-validation.
  • Source Maintenance: Ensure the MS ion source is clean and the instrument is well-calibrated to maintain optimal sensitivity [2].

Q3: The recovery of my extraction method is low and variable. What can I do? A3: Low recovery indicates inefficient transfer of the analyte from the sample to the final extract.

  • Evaluate Extraction Solvent: In the NADES method (Protocol 2), try different compositions or ratios of menthol and thymol, or test other types of hydrophobic DES to find one with higher affinity for this compound.
  • Increase Extraction Efficiency: For liquid-liquid extraction, increase the extraction time or the number of repeated extractions. For SPE, ensure the sorbent chemistry is appropriate (e.g., C18 for hydrophobic this compound) and that the washing and elution steps are optimized.
  • Check for Adsorption Losses: Analyte can be lost by adsorbing to vial walls or tubing. Use low-adsorption vials and consider adding a modifier like dimethyl sulfoxide (DMSO) to your solvents to prevent adsorption [3].

References

Pacritinib stability testing storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability Testing & Storage Conditions

For any drug stability program, standard storage conditions are defined by the International Council for Harmonisation (ICH) guidelines. The table below outlines these conditions, which form the basis for determining a drug's shelf-life and appropriate storage labeling [1].

Study Type Temperature Relative Humidity Typical Duration Purpose
Long-Term 25°C ± 2°C 60% RH ± 5% RH 12 to 24 months Simulates real-time shelf storage; establishes expiration date [1].
Intermediate 30°C ± 2°C 65% RH ± 5% RH Varies Used when accelerated testing shows significant change; refines shelf-life estimates [1].
Accelerated 40°C ± 2°C 75% RH ± 5% RH 6 months Speeds up degradation to predict long-term stability and identify degradation pathways [1].

While the tables above provide the standard framework, one study on pacritinib specifically stored its quality control (QC) samples at -80°C prior to analysis to ensure stability [2].

Analytical Methods for this compound Quantification

Here are two validated methods for determining this compound concentration, which are crucial for stability and pharmacokinetic studies.

Method 1: Rapid LC-MS/MS in Rat Plasma

This method is suitable for high-throughput applications and drug interaction studies [2].

  • Analytical Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [2].
  • Internal Standard: Ibrutinib [2].
  • Linear Range & LLOQ: 1–1500 ng/mL, with a Lower Limit of Quantification (LLOQ) of 1 ng/mL [2].
  • Chromatography:
    • Column: Shim-pack velox C18 (2.1 × 50 mm, 2.7 μm) [2].
    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol [2].
    • Flow Rate: 0.3 mL/min [2].
    • Run Time: 3.0 minutes [2].
  • Sample Preparation: Protein precipitation using acetonitrile [2].
  • Validation: The method met FDA guidelines for precision, recovery, matrix effect, and stability [2].
Method 2: Sustainable HPLC-UV with DLLME in Serum

This approach focuses on green chemistry by using a natural deep eutectic solvent for extraction [3].

  • Analytical Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) [3].
  • Extraction Method: Dispersive Liquid-Liquid Microextraction (DLLME) using a hydrophobic natural deep eutectic solvent (NADES) made from menthol and thymol [3].
  • Internal Standard: Zotiraciclib [3].
  • Validation: The method was validated according to ICH requirements for bioanalytical methods [3].

The following workflow diagram illustrates the main steps of the sustainable HPLC-UV method.

G This compound HPLC-UV Analysis Workflow Start Start Analysis SamplePrep Sample Preparation Start->SamplePrep NADES Prepare NADES (Menthol & Thymol) SamplePrep->NADES Extraction DLLME Extraction NADES->Extraction Chromatography HPLC-UV Analysis Extraction->Chromatography DataAnalysis Data Analysis & Quantification Chromatography->DataAnalysis End End DataAnalysis->End

Frequently Asked Questions

Q: What is the primary purpose of stability testing for a drug like this compound? A: Stability testing ensures the drug maintains its identity, strength, quality, and purity throughout its shelf life. It establishes the expiration date and supports storage conditions on the product label, which is critical for patient safety and efficacy [1].

Q: I am concerned about drug-drug interactions. How is this compound metabolized? A: this compound is primarily metabolized by the CYP3A4 enzyme [2] [4]. Concomitant use with strong CYP3A4 inhibitors (e.g., clarithromycin, itraconazole) or inducers (e.g., rifampin) is contraindicated, as these can significantly increase or decrease this compound plasma concentrations, leading to toxicity or reduced effectiveness [4] [5]. A 2025 study found that isavuconazole, a CYP3A4 inhibitor, increased this compound exposure significantly more than voriconazole [2].

Q: What are the key parameters to monitor in a stability study for this compound? A: While specific degradation products for this compound are not listed in the search results, a comprehensive stability protocol for any drug should include testing for [1]:

  • Physical Changes: Appearance, color, and dissolution.
  • Chemical Changes: Potency (assay) and levels of degradation products (impurities).
  • Microbiological Attributes: Sterility or microbial limits, as applicable.

Troubleshooting Guide

Issue Potential Cause Suggested Action
Poor recovery or peak shape in LC-MS/MS Adsorption to metal surfaces in the HPLC system Use columns with inert (metal-free) hardware to minimize interactions, especially for metal-sensitive compounds [6].
Low extraction efficiency in DLLME Suboptimal pH or volume of the NADES solvent Fine-tune the pH of the sample solution and the volume of the extraction solvent to maximize analyte transfer [3].
Instability of samples during storage Inappropriate storage temperature For long-term stability studies, store samples in stability chambers at standard ICH conditions (e.g., 25°C/60% RH). For prepared samples, store at -80°C as mentioned in the LC-MS/MS study [2] [1].

Key Insights for Researchers

  • Modern Columns: The trend towards using reversed-phase columns with inert hardware can be particularly beneficial for analyzing compounds like this compound, improving peak shape and analyte recovery by reducing metal interaction [6].
  • Green Chemistry: The DLLME method demonstrates that hydrophobic Natural Deep Eutectic Solvents (NADES) are a viable and more sustainable alternative to traditional organic solvents for extracting this compound from biological samples, without compromising the validity of the method [3].

References

Pacritinib clinical trial PERSIST-2 results analysis

Author: Smolecule Technical Support Team. Date: February 2026

PERSIST-2 Trial Results Summary (Week 24)

Efficacy & Safety Measure Pacritinib (200 mg BID) Best Available Therapy (BAT) P-value
Spleen Volume Reduction (SVR35) 23% 2% 0.0007 [1]
Symptom Score Reduction (TSS50) 25% 8% 0.044 [1]
Patient Global Impression ("much" or "very much" improved) 25% 8% 0.016 [1]
Common Adverse Events (Any Grade)
• Diarrhea 48% [2] 15% [2] -
• Nausea 21% (PERSIST-1 & 2) [2] 7% (PERSIST-1 & 2) [2] -
• Vomiting 10% (PERSIST-1 & 2) [2] 2% (PERSIST-1 & 2) [2] -
Hemorrhagic Events (Grade ≥3) 15% [2] 7% [2] -

Detailed Experimental Protocols & Patient Profile

Understanding the trial design and patient characteristics is crucial for interpreting the results.

  • Trial Design: PERSIST-2 was a phase III, randomized, controlled trial (NCT02055781) for patients with intermediate or high-risk primary or secondary myelofibrosis and platelet counts ≤100 × 10⁹/L [2] [1]. Patients were assigned to receive this compound (200 mg twice daily or 400 mg once daily) or BAT. The 200 mg BID dose is the approved and more effective regimen [1].
  • Patient Baseline Characteristics: The enrolled population had advanced disease [2] [1].
    • Median Platelet Count: 55 × 10⁹/L (45% had counts <50 × 10⁹/L)
    • Median Hemoglobin Level: 9.5 g/dL (59% were anemic)
    • Prior Ruxolitinib Therapy: 46% of patients in the this compound arm had previously been treated with ruxolitinib.
  • Comparator Arm (BAT): The BAT arm included any physician-selected treatment, which could include hydroxyurea, watchful waiting, or ruxolitinib. In PERSIST-2, 30% of BAT patients received ruxolitinib, typically starting at a low dose of 5 mg twice daily [2] [1].

Mechanism of Action and Signaling Pathway

This compound's unique profile stems from its targeted mechanism. The diagram below illustrates its action on the JAK-STAT signaling pathway.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT Protein JAK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates GeneTrans Proliferation Inflammation Nucleus->GeneTrans Gene Transcription This compound This compound This compound->JAK2 Inhibits

This compound is a novel inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) [3].

  • JAK2 Inhibition: The JAK-STAT pathway is constitutively activated in myelofibrosis, driving symptoms and splenomegaly. This compound competitively inhibits JAK2, blocking the phosphorylation and activation of STAT proteins, which in turn reduces the transcription of genes responsible for cell proliferation and inflammation [3] [4].
  • FLT3 Inhibition: FLT3 is expressed on hematopoietic progenitors and megakaryocytes. Its inhibition may help modulate the inflammatory dysmegakaryopoiesis characteristic of MF, potentially contributing to this compound's effect in the thrombocytopenic setting without causing significant myelosuppression [3].

Cross-Trial Comparison with Other JAK Inhibitors

While head-to-head trials are limited, an indirect treatment comparison provides context. The table below contrasts this compound with momelotinib, another JAK inhibitor used in anemic MF patients.

Feature This compound Momelotinib (Indirect Comparison)
Primary Indication MF with platelets ≤50 × 10⁹/L [2] MF with anemia [5]
Key Efficacy Spleen volume & symptom reduction in thrombocytopenic patients [1] Spleen volume reduction & hemoglobin improvement [5]

| Safety Profile | Manageable GI toxicity (diarrhea, nausea); low myelosuppression risk [3] [2] | Lower risk of diarrhea, nausea, vomiting, and peripheral edema vs this compound [5] | | Anemia Impact | Not myelosuppressive [3] | Associated with higher rates of hemoglobin improvement [5] | | Distinguishing Feature | Option for severe thrombocytopenia [6] [1] | Option for patients with significant anemia [5] |

Interpretation for Research and Development

The PERSIST-2 data underscores several key points for professionals:

  • Addressing an Unmet Need: this compound fulfills a critical gap for MF patients with severe thrombocytopenia, a population with limited options and poor prognosis [6] [1].
  • Unique Safety Profile: The primary management challenge is gastrointestinal toxicity (particularly diarrhea), which was generally manageable and decreased over time, rarely leading to discontinuation [2].
  • Considerations for Use: this compound carries warnings for hemorrhage, QTc prolongation, and strong drug interactions (CYP3A4), requiring careful patient monitoring [2].

References

Pacritinib real-world evidence FAERS database safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Pacritinib Safety Profile from FAERS (2022-2024)

Safety Aspect Key Findings
Most Common Adverse Events (AEs) Diarrhea, fatigue, nausea, decreased platelet count, decreased hemoglobin [1] [2] [3].
Primary System Organ Classes (SOCs) with Signals Gastrointestinal disorders, Investigations (e.g., lab tests), Surgical and medical procedures [3].
Serious AEs 32.68% of reports were serious; these included hospitalization (52.84% of serious AEs) and death (34.70% of serious AEs) [2].
Off-label AEs The study identified 26 adverse events reported for unapproved uses [1] [3].
Study Population Analysis based on 1,940 reports where this compound was the primary suspect drug, sourced from 4,304,335 total reports in FAERS [2].

Detailed Experimental Protocol of the Cited Study

The core data in the table above comes from a real-world pharmacovigilance study published in July 2025. Here is a detailed breakdown of the methodology used by the researchers [2] [3]:

  • Data Source: The U.S. FDA Adverse Event Reporting System (FAERS) database.
  • Study Period: Data from the first quarter of 2022 (following FDA approval of this compound) to the second quarter of 2024 [2].
  • Data Extraction and Processing:
    • Downloading: FAERS data was obtained from the official FDA website as compressed files containing seven sections (demographics, drugs, adverse events, etc.) [2] [3].
    • Cleaning and Deduplication: Following FDA recommendations, duplicate reports were removed. Only the most recent case for a given CASEID was retained [2].
    • Drug Identification: Reports were filtered to include only those where this compound (or its brand name Vonjo) was listed as the "primary suspect" (PS) drug [2] [3].
    • AE Coding: Adverse events were coded using the international standard Medical Dictionary for Regulatory Activities (MedDRA) version 26.0, which organizes events into Preferred Terms (PTs, e.g., "diarrhea") and System Organ Classes (SOCs, e.g., "Gastrointestinal disorders") [2].
  • Data Mining (Signal Detection):
    • The study employed disproportionality analysis to identify safety signals. This method compares how frequently an AE is reported with this compound versus all other drugs in the database [2] [3].
    • Four statistical algorithms were used for robust signal detection: Reporting Odds Ratio (ROR), Proportional Reporting Ratio (PRR), Bayesian Confidence Propagation Neural Network (BCPNN), and Multi-item Gamma Poisson Shrinker (MGPS) [1] [2]. A signal was considered significant if it met the threshold criteria in all four algorithms [3].

This compound's Mechanism of Action

To fully understand the safety profile, it is helpful to recall the drug's mechanism. The following diagram illustrates how this compound works at a molecular level.

G cluster_pathway Dysregulated JAK-STAT Pathway in Myelofibrosis This compound This compound JAK2 JAK2 (Mutated) This compound->JAK2 Inhibits FLT3 FLT3 (Another kinase target) This compound->FLT3 Inhibits STAT STAT Proteins JAK2->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Proliferation Pathological Cell Proliferation & Inflammatory Symptoms Nucleus->Proliferation

As shown above, this compound is an oral kinase inhibitor that selectively targets JAK2 and FLT3 [4]. A key characteristic is that it spares JAK1 inhibition at pharmacologically relevant doses, which is thought to contribute to its different safety profile, particularly a lower risk of myelosuppression (like neutropenia) compared to other JAK inhibitors [5] [4]. This makes it a particularly valuable option for myelofibrosis patients with severe thrombocytopenia (low platelet count) [6].

Interpretation and Context of the Safety Data

When reviewing the FAERS data, please consider the following points:

  • Causality vs. Association: FAERS collects spontaneous reports, which can indicate a potential safety signal but do not definitively prove causation. The reported events could be related to the underlying disease or other patient factors [2].
  • Strength of the Data: The use of multiple disproportionality analysis methods strengthens the reliability of the identified signals, as it reduces the chance of false positives [2].
  • Unique Safety Profile: The finding that this compound is associated with gastrointestinal events and lab abnormalities, but not with severe myelosuppression like neutropenia, aligns with its known JAK1-sparing mechanism and previous clinical trial results [5].

References

Pacritinib cost-effectiveness analysis versus other JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pacritinib vs. Other JAK Inhibitors: Clinical Profile at a Glance

The table below summarizes the key characteristics of FDA-approved JAK inhibitors for myelofibrosis based on the search results.

Feature This compound (Vonjo) Ruxolitinib (Jakafi) Fedratinib (Inrebic) Momelotinib (Ojjaara)
Primary Indication / Niche MF patients with a platelet count <50 × 10⁹/L [1] Intermediate or high-risk MF [2] MF patients (front-line & second-line) [3] MF patients with anemia [3]
Key Molecular Targets JAK2, FLT3, IRAK1 [4] [1] JAK1, JAK2 [2] JAK2 [3] JAK1, JAK2 [3]
Myelosuppression Profile Minimal myelosuppression [4] [5] Can cause thrombocytopenia and anemia [4] [2] Associated with GI toxicity [3] Not specified in search results
Spleen Volume Reduction (≥35%) 22% (in thrombocytopenic patients, PERSIST-2 trial) [6] [7] Established efficacy (COMFORT trials) [4] Not specified in search results Not specified in search results
Symptom Score Reduction (≥50%) 32% (in thrombocytopenic patients, PERSIST-2 trial) [6] [7] Established efficacy (COMFORT trials) [4] Not specified in search results Significant benefit shown [8]
Benefit for Anemia / Transfusion Burden Yes (37% transfusion independence rate in PERSIST-2) [3] No improvement in transfusion requirements [4] Not specified in search results Yes (key benefit) [8]
Common Adverse Events Diarrhea, thrombocytopenia, nausea, anemia, peripheral edema [1] Low platelet counts, low red blood cell counts, bruising, dizziness, headache, diarrhea [2] Gastrointestinal toxicity [3] Not specified in search results

Insights on Cost Considerations

A direct cost-effectiveness analysis for this compound was not found in the search results. However, one publication provided a relevant comparison between Ruxolitinib and Momelotinib [8].

  • Key Finding: A cost-comparison model in JAK inhibitor-naïve patients with MF and anemia found that over one and two years, Ruxolitinib was associated with lower total costs per patient compared to Momelotinib [8].
  • Reasoning: While Momelotinib's higher transfusion independence rate reduced transfusion costs, these savings were outweighed by its higher pharmacy (drug) costs [8].
  • Implication for this compound: This underscores that a drug's clinical benefit in reducing transfusions is only one part of a cost-effectiveness analysis. The acquisition cost of the drug itself is a major, and often dominant, factor. A proper analysis for this compound would require similar modeling against its relevant competitors.

Experimental Data and Trial Methodologies

For researchers, the design and endpoints of key clinical trials are crucial for interpreting the data.

PERSIST-2 Trial (this compound)
  • Objective: To compare the efficacy and safety of this compound with Best Available Therapy (BAT), including Ruxolitinib, in patients with myelofibrosis and thrombocytopenia (platelet count ≤100 × 10⁹/L) [6] [7].
  • Design: Phase III, randomized, international, multicenter study. Patients were assigned 1:1:1 to this compound 400 mg once daily, this compound 200 mg twice daily, or BAT [6].
  • Primary Endpoints:
    • Proportion of patients achieving ≥35% spleen volume reduction (SVR) at week 24.
    • Proportion of patients achieving ≥50% reduction in Total Symptom Score (TSS) at week 24 [6] [7].
  • Key Assessments:
    • Spleen Volume: Measured by CT or MRI and reviewed centrally by a blinded, independent radiology facility [7].
    • Symptoms: Assessed using the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF TSS 2.0), a patient-reported outcome instrument [7].
    • Transfusion Burden: Recorded as an exploratory endpoint [3].
Comparator Trial: COMFORT-I (Ruxolitinib)
  • Objective: To evaluate the efficacy and safety of Ruxolitinib versus placebo in patients with intermediate-2 or high-risk myelofibrosis [4].
  • Design: Phase III, randomized, double-blind, placebo-controlled trial [4].
  • Primary Endpoint: Proportion of patients achieving ≥35% reduction in spleen volume at 24 weeks [4].
  • Key Assessments: Similar to PERSIST-2, using MRI/CT for spleen volume and the modified MPN-SAF TSS for symptom assessment. A key difference was the exclusion of patients with low platelet counts (platelet count <100 × 10⁹/L) [4].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the distinct molecular targets of this compound within the context of JAK/STAT and related signaling pathways, highlighting its unique mechanism compared to other JAK inhibitors.

This compound's unique multi-kinase inhibition profile may explain its clinical effects:

  • JAK2 Inhibition: Directly targets the central driver of myeloproliferative neoplasms, reducing aberrant cell proliferation and JAK-STAT signaling [4] [1].
  • IRAK1 Inhibition: Blocks signaling through the interleukin-1 receptor-associated kinase 1 (IRAK1), which modulates the activity of the NF-κB pathway. This action potentially reduces the production of pro-inflammatory cytokines that contribute to the debilitating symptom burden in MF, without significant myelosuppression [1].
  • FLT3 Inhibition: Targets the FMS-like tyrosine kinase 3 (FLT3), which is expressed on hematopoietic stem cells and megakaryocytes. Inhibition may help normalize megakaryocyte function, which is thought to be a source of fibrotic cytokines in the bone marrow [4].

How to Conduct a Deeper Analysis

Given the lack of a direct, published cost-effectiveness analysis, you can build a robust comparison through:

  • Clinical Trial Registries: Search sites like ClinicalTrials.gov for patient-level data or subgroup analyses that are not in the primary publications.
  • Health Economics Models: Look for published "cost-utility" or "budget impact" models in health economics journals. These often require more specialized search terms.
  • Drug Pricing Data: In the U.S., the manufacturer's Wholesale Acquisition Cost (WAC) is a starting point. Also investigate pricing in other countries with health technology assessment bodies (like NICE in the UK), which sometimes publish detailed economic evaluations.

References

Pacritinib overall survival benefit myelofibrosis patients

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of JAK Inhibitors in Myelofibrosis Treatment

Feature Pacritinib Ruxolitinib Fedratinib Momelotinib
Key Molecular Targets JAK2, IRAK1, ACVR1 [1] [2] [3] JAK1, JAK2 [2] [4] JAK2 [2] JAK1, JAK2, ACVR1 [2]
Dosing in Thrombocytopenia Full dose (200 mg BID) even in severe thrombocytopenia (platelets ≤100 x 10⁹/L) [1] [5] Not recommended for platelets <50 x 10⁹/L; dose adjustments needed for platelets 50-100 x 10⁹/L [2] [4] Not recommended for platelets <50 x 10⁹/L [2] Information not in sources
Overall Survival (OS) Benefit Significant OS benefit associated with Spleen Volume Reduction (SVR) in patients with platelets ≤100 x 10⁹/L [1] OS benefit demonstrated in patients with normal platelet counts; association unclear in thrombocytopenia [1] Information not in sources Trend towards improved OS [1]
Spleen Response (SVR ≥35%) Effective in thrombocytopenic patients; SVR linked to OS [1] [5] Effective in patients with adequate platelets [2] Effective in patients with adequate platelets [2] Effective; SVR associated with OS trend [1]
Symptom Response Improves Total Symptom Score (TSS) [1] [5] Improves symptoms [2] [6] Improves symptoms [6] Information not in sources
Unique Advantages JAK1-sparing; reduces transfusion dependence; manages symptoms and splenomegaly in cytopenic patients [1] [2] [5] First-in-class JAK1/JAK2 inhibitor; established efficacy in non-cytopenic patients [2] JAK2 inhibitor option after ruxolitinib failure [2] ACVR1 inhibition may address anemia [2]

Key Experimental Data and Patient Populations

Supporting data for the above comparisons primarily come from post-hoc analyses of the phase 3 PERSIST-2 trial and the phase 2 PAC203 dose-finding study.

  • PERSIST-2 Trial Design: This was a randomized, controlled, phase 3 trial (#NCT02055781) for patients with myelofibrosis and platelet counts ≤100 × 10⁹/L [1]. Patients were assigned to this compound (200 mg twice daily or 400 mg once daily) or Best Available Therapy (BAT), which could include ruxolitinib [1] [5]. The primary efficacy assessments, including Spleen Volume Reduction (SVR) measured by MRI/CT and Total Symptom Score (TSS), were analyzed at Week 12 [1].
  • Overall Survival Analysis: A landmark analysis was conducted on patients alive at the start of the Week 12 assessment window. Researchers evaluated the association between different levels of treatment response at Week 12 and subsequent Overall Survival. The analysis showed that for patients on this compound, achieving a Spleen Volume Reduction of ≥10% (SVR10) was associated with a significant survival benefit, a finding not observed in the BAT arm [1].
  • PAC203 Trial Context: This dose-finding study (#NCT03165734) specifically enrolled patients with advanced myelofibrosis who were intolerant of or resistant to ruxolitinib [5]. It confirmed the 200 mg twice daily dose as the most effective, leading to meaningful spleen responses even in patients with severe thrombocytopenia (baseline platelet count <50 × 10³/μL), and established its acceptable safety profile for further pivotal studies [5].

Mechanism of Action and Signaling Pathways

This compound's unique clinical profile is rooted in its distinct mechanism of action compared to other JAK inhibitors. It is a JAK1-sparing inhibitor that primarily targets JAK2, IRAK1, and ACVR1 [1] [3]. The following diagram illustrates how this compound simultaneously targets the proliferative and inflammatory drivers of myelofibrosis.

G A Pro-Inflammatory Cytokines (e.g., IL-1, TSLP) D Innate Immune Receptor (TLR) A->D B Proliferative Cytokines (e.g., EPO, TPO, GM-CSF) E Cytokine Receptors (e.g., EPOR, MPL) B->E C Iron Metabolism Regulators (e.g., Hepcidin) F ACVR1 Receptor C->F G IRAK1 D->G H JAK2 E->H I SMAD Pathway F->I J NF-κB Pathway (Inflammation) G->J K JAK/STAT Pathway (Proliferation) H->K L Hepcidin Expression (Anemia) I->L M This compound Inhibition M->G M->H M->I

This compound's multi-target approach explains its efficacy in high-risk patients:

  • JAK2 Inhibition: Directly targets the core proliferative driver of MF, similar to other JAK2 inhibitors, leading to reduced splenomegaly and symptoms [2].
  • IRAK1 Inhibition: By blocking the IRAK1 kinase downstream of Toll-like Receptors (TLRs), this compound dampens the NF-κB-mediated inflammatory signaling that contributes to the symptom burden and disease progression in MF, a mechanism not shared by ruxolitinib [2] [3].
  • ACVR1 Inhibition: This target is involved in the regulation of hepcidin, a hormone that controls iron availability. Inhibition of ACVR1 can lead to hepcidin suppression, which may improve anemia, a common and problematic comorbidity in MF patients [2].

Interpretation and Clinical Relevance

For researchers and clinicians, the data indicates that this compound addresses a significant unmet need and represents a targeted therapeutic strategy for a specific MF patient subtype.

  • Target Population: this compound is a critical option for myelofibrosis patients with significant thrombocytopenia (platelet count ≤100 x 10⁹/L), including those who are intolerant or resistant to ruxolitinib [1] [5]. In this population, achieving an early spleen response (SVR ≥10% by week 12) can be a meaningful indicator of survival benefit [1].
  • Safety Profile: Common adverse events associated with this compound include manageable gastrointestinal events (diarrhea, nausea), thrombocytopenia, and anemia [5]. It is notable for not causing treatment-limiting myelosuppression, allowing it to be administered at full dose even in cytopenic patients [2] [5].

References

Efficacy Comparison: Pacritinib vs. Alternative Therapies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy endpoints from clinical trials comparing pacritinib against Best Available Therapy (BAT), which included treatments like hydroxyurea, prednisone, and low-dose ruxolitinib [1] [2].

Patient Population / Therapy ≥35% Spleen Volume Reduction (SVR35) ≥50% Total Symptom Score Reduction (TSS50) Key Trial / Analysis
MF with Severe Thrombocytopenia [1] PERSIST-1 & PERSIST-2 Pooled Analysis
→ this compound 23% 25%
→ Best Available Therapy (BAT) 2% 8%
Transfusion-Dependent MF [2] PERSIST-2 Retrospective Analysis
→ this compound Not Reported 31%
→ BAT (including low-dose ruxolitinib) Not Reported 9%
Low JAK2V617F Allele Burden [3] PERSIST-1 & PERSIST-2 Post-Hoc Analysis
→ this compound (0%-25% allele burden) 20.9% Significantly more responders
→ BAT (0%-25% allele burden) 0% Fewer responders

Detailed Experimental Protocols

The efficacy data is derived from robust Phase III clinical trials designed to evaluate this compound in specific myelofibrosis patient populations.

  • PERSIST-1 Trial (NCT01773187)

    • Objective: To evaluate the efficacy and safety of this compound versus BAT (excluding JAK inhibitors) in patients with myelofibrosis, without exclusion for baseline cytopenias [4].
    • Primary Endpoint: Proportion of patients achieving Spleen Volume Reduction (SVR) of ≥35% at 24 weeks [4].
    • Key Symptom Assessment: Total Symptom Score (TSS) was measured using a standardized patient diary to assess key MF-related symptoms [4].
  • PERSIST-2 Trial (NCT02055781)

    • Objective: To compare this compound with BAT (which, in this trial, included low-dose ruxolitinib) in patients with myelofibrosis and platelet counts ≤100,000/µL [2].
    • Design: Patients were randomized to receive this compound (either 400 mg once daily or 200 mg twice daily) or BAT [1].
    • Dual Endpoints: Co-primary endpoints were the proportion of patients achieving both SVR35 and a ≥50% reduction in TSS at 24 weeks [2].
  • Retrospective Analysis of PERSIST-2

    • Objective: This post-hoc analysis focused specifically on patients who were not transfusion-independent at baseline [2].
    • Methodology: It assessed the rates of TSS50 and Patient Global Impression of Change (PGIC) at week 24 in this challenging-to-treat subgroup [2].

Mechanism of Action and Signaling Pathway

This compound's unique efficacy profile in cytopenic patients is linked to its distinct mechanism of action, which involves inhibiting specific signaling pathways central to myelofibrosis pathogenesis.

G This compound Inhibition of Myelofibrosis Signaling Pathways DriverMutations Driver Mutations (JAK2, CALR, MPL) JAKSTAT JAK/STAT Pathway Activation DriverMutations->JAKSTAT Proliferation Cell Proliferation JAKSTAT->Proliferation CytokineInflammation Cytokine Release & Inflammation JAKSTAT->CytokineInflammation MFManifestations MF Manifestations: Splenomegaly, Symptoms Proliferation->MFManifestations CytokineInflammation->MFManifestations ACVR1 ACVR1 ACVR1_Effect Exacerbation of Anemia ACVR1->ACVR1_Effect IRAK1 IRAK1 IRAK1_Effect Inflammation & Symptom Burden IRAK1->IRAK1_Effect This compound This compound Inhibits This compound->JAKSTAT JAK2 This compound->ACVR1 ACVR1 This compound->IRAK1 IRAK1

The diagram illustrates how this compound targets multiple key pathways:

  • JAK2 Inhibition: Directly targets the core JAK/STAT pathway, similar to other JAK inhibitors, leading to reduced cell proliferation and cytokine-driven symptoms [4].
  • IRAK1 Inhibition: Suppresses signaling through the interleukin-1 receptor-associated kinase 1 (IRAK1), which is implicated in the inflammatory processes that contribute to the MF symptom burden [4].
  • ACVR1 Inhibition: Blocks activin A receptor type 1 (ACVR1), which is involved in hepcidin regulation and iron metabolism. Inhibition at this site may help mitigate the anemia often associated with MF and other JAK inhibitors [4].

Safety and Tolerability Considerations

Understanding the safety profile is crucial for clinical decision-making, especially in a fragile patient population with cytopenias.

  • Real-World Safety Profile: A recent pharmacovigilance study of the FDA Adverse Event Reporting System (FAERS) identified gastrointestinal disorders (e.g., diarrhea, nausea) as the most common adverse events associated with this compound. Other notable events included fatigue, decreased platelet count, and decreased hemoglobin [5].
  • Comparative Tolerability in Cytopenic Patients: The safety profile of this compound is considered manageable in the context of cytopenic MF. Clinical analyses noted that dose modification was rarely required, and there was no excess in bleeding or death reported in this compound-treated patients compared to those on BAT [1]. In transfusion-dependent patients, the incidence of grade 3 or higher anemia and fatigue was similar between this compound and BAT groups [2].

Interpretation Guide for Researchers

  • Target Patient Population: The data strongly supports the use of this compound for myelofibrosis patients with significant thrombocytopenia (platelets < 50 x 10⁹/L), a group with limited and often ineffective treatment options [5] [1].
  • Unique Mechanistic Advantage: Its inhibitory activity against IRAK1 and ACVR1, beyond JAK2, may explain its efficacy in patients with low JAK2V617F allele burden and its potential to alleviate anemia [3] [4].
  • Ongoing Research: The ongoing Phase III PACIFICA trial is set to provide further confirmatory evidence on the efficacy of this compound (200 mg twice daily) versus physician's choice of therapy in this specific cytopenic patient population [1].

References

×

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

472.24744090 g/mol

Monoisotopic Mass

472.24744090 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G22N65IL3O

Drug Indication

Pacritinib is indicated for the treatment of adults with intermediate or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis with a platelet count below 50 x 109/L. This indication is approved under accelerated approval based on spleen volume reduction. Continued approval may be contingent upon verification and description of clinical benefit in confirmatory trials.
Treatment of post-essential thrombocythaemia myelofibrosis, Treatment of post-polycythaemia vera myelofibrosis

Livertox Summary

Pacritinib is a small molecule Janus kinase inhibitor that is used in the treatment of intermediate or high risk, primary or secondary myelofibrosis. Pacritinib is associated with transient and usually mild elevations in serum aminotransferase during therapy but has not been linked instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

While the pathogenesis of myelofibrosis (MF) is still poorly understood, both primary and secondary (i.e. post-polycythemia vera or post-essential thrombocythemia) myelofibrosis have been associated with mutations of _JAK2_. Signaling pathways initiated by JAK2 generate a number of cytokines and growth factors responsible for hematopoiesis and immune functioning, and its dysregulation is thought to be a driver of MF pathogenesis. Pacritinib is thought to exert its pharmacologic activity via inhibition of wild-type JAK2, mutant JAK2V617F, and FMS-like tyrosine kinase 3 (FLT3). It has a greater inhibitory potency towards JAK2 than related proteins (e.g. JAK3, TYK2), and does not inhibit JAK1 at clinically relevant concentrations. Pacritinib also exhibits some inhibitory activity against other cellular kinases (e.g. CSF1R and IRAK1), although the clinical significance of this activity is unknown.

Absorption Distribution and Excretion

Following oral administration of 200mg pacritinib twice daily, the mean Cmax and AUC0-12 at steady-state were 8.4 mg/L and 95.6 mg*h/L, respectively. The Tmax is approximately 4-5 hours post-dose. Co-administration with food does not significantly impact the pharmacokinetics of pacritinib.
Following oral administration of radiolabeled pacritinib, approximately 87% of the radioactivity was recovered in feces and 6% was recovered in urine. Unchanged parent drug was not present in the feces and accounted for only 0.12% of the radioactivity excreted in the urine.
The mean apparent volume of distribution of pacritinib at steady-state is 229 L.
The mean apparent clearance of pacritinib is 2.09 L/h.

Metabolism Metabolites

Pacritinib metabolism is mediated primarily by CYP3A4. While it undergoes extensive metabolism to at least four identified metabolites - M1, M2, M3, and M4 - parent drug is the major circulating component in plasma and is responsible for the pharmacologic activity. The two major metabolites, M1 and M2, represent 9.6% and 10.5% of parent drug exposure, respectively.

Wikipedia

Pacritinib
Herboxidiene

Biological Half Life

The mean effective half-life of pacritinib is 27.7 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Hart S, Goh KC, Novotny-Diermayr V, Hu CY, Hentze H, Tan YC, Madan B, Amalini C, Loh YK, Ong LC, William AD, Lee A, Poulsen A, Jayaraman R, Ong KH, Ethirajulu K, Dymock BW, Wood JW. SB1518, a novel macrocyclic pyrimidine-based JAK2 inhibitor for the treatment of myeloid and lymphoid malignancies. Leukemia. 2011 Nov;25(11):1751-9. doi: 10.1038/leu.2011.148. Epub 2011 Jun 21. PubMed PMID: 21691275.
2: William AD, Lee AC, Blanchard S, Poulsen A, Teo EL, Nagaraj H, Tan E, Chen D, Williams M, Sun ET, Goh KC, Ong WC, Goh SK, Hart S, Jayaraman R, Pasha MK, Ethirajulu K, Wood JM, Dymock BW. Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6). 1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma. J Med Chem. 2011 Jul 14;54(13):4638-58. Epub 2011 Jun 15. PubMed PMID: 21604762.
3: Biffa D, Skjerve E, Oloya J, Bogale A, Abebe F, Dahle U, Bohlin J, Djønne B. Molecular characterization of Mycobacterium bovis isolates from Ethiopian cattle. BMC Vet Res. 2010 May 27;6:28. PubMed PMID: 20507576; PubMed Central PMCID: PMC2886024.

Explore Compound Types